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  • Product: 2-azido-N-(4-methylphenyl)acetamide
  • CAS: 116433-49-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-azido-N-(4-methylphenyl)acetamide (CAS Number: 116433-49-9)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-azido-N-(4-methylphenyl)acetamide, a versatile molecule positioned at the intersection...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-azido-N-(4-methylphenyl)acetamide, a versatile molecule positioned at the intersection of medicinal chemistry and bioconjugation. This document delves into its synthesis, characterization, and crystallographic analysis, offering field-proven insights into its handling and purification. Furthermore, this guide explores the compound's potential biological activities, drawing from studies on the broader class of N-arylacetamides and azides, and outlines its significant promise as a building block in drug discovery through "click chemistry." Detailed experimental protocols for its synthesis and for relevant biological assays are provided to empower researchers in their scientific endeavors.

Introduction: The Scientific Merit of 2-azido-N-(4-methylphenyl)acetamide

2-azido-N-(4-methylphenyl)acetamide, bearing the CAS number 116433-49-9, is a synthetic organic compound that integrates two key pharmacophores: the N-arylacetamide moiety and the azide group. N-arylacetamides are recognized as important intermediates in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical compounds. The amide bond is a cornerstone of peptide and protein structures, and its presence in small molecules often confers favorable biological properties.[1]

The azide functional group (-N₃) is of particular interest in modern drug discovery and chemical biology. Azides are high-energy motifs that serve as versatile precursors for the synthesis of various nitrogen-containing heterocycles, such as triazoles and tetrazoles, which are prevalent in many marketed drugs. Crucially, the azide group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry."[2] This reaction's high efficiency, specificity, and biocompatibility have revolutionized the way scientists approach bioconjugation, drug target identification, and the synthesis of complex molecular architectures.[2]

This guide will therefore explore 2-azido-N-(4-methylphenyl)acetamide not merely as a static chemical entity, but as a dynamic tool for innovation in the life sciences.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research.

PropertyValueSource
CAS Number 116433-49-9[3]
Molecular Formula C₉H₁₀N₄O[4]
Molecular Weight 190.21 g/mol [5]
IUPAC Name 2-azido-N-(4-methylphenyl)acetamide[3]
Melting Point 360–362 K (87-89 °C)[5]
Appearance Colorless plate-like crystals[5]

Spectroscopic Data:

  • FT-IR (ATR, cm⁻¹): 3254 (N-H amide), 3073 (C-H aromatic), 2961 (C-H, CH₂), 2109 (N₃), 1660 (C=O amide), 1027 (N-C amide), 1175 (C-N).[5]

  • ¹H NMR (DMSO-d₆, ppm): 10.05 (1H, s, NH), 7.10-6.93 (4H, m, Harom), 4.21 (3H, s, CH₃), 4.02 (2H, s, CH₂).[4]

  • ¹³C NMR (DMSO-d₆, ppm): 155.47 (C=O), 131.47 (Carom-N), 120.86-113.90 (Carom), 63.85 (CH₃), 51.18 (CH₂).[4]

Synthesis and Purification: A Validated Protocol

The synthesis of 2-azido-N-(4-methylphenyl)acetamide is achieved through a robust and reproducible nucleophilic substitution reaction. The causality behind this experimental design lies in the good leaving group ability of the chloride in the precursor and the strong nucleophilicity of the azide anion.

Reaction Scheme:

G cluster_0 Synthesis of 2-azido-N-(4-methylphenyl)acetamide start 2-Chloro-N-(p-tolyl)acetamide + Sodium Azide (NaN₃) conditions Ethanol/Water (70:30) Reflux, 80 °C, 24 h start->conditions product 2-azido-N-(4-methylphenyl)acetamide conditions->product

Caption: Synthetic route to 2-azido-N-(4-methylphenyl)acetamide.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-N-(p-tolyl)acetamide (0.011 mol) and sodium azide (0.015 mol) in a 70:30 mixture of ethanol and water.[5] The use of a solvent mixture ensures the solubility of both the organic starting material and the inorganic azide salt.

  • Reaction: The mixture is refluxed at 80°C for 24 hours.[5] The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature, which will cause the product to precipitate out of the solution. The precipitate is then collected by vacuum filtration.[5]

  • Washing: The collected solid is washed with cold water to remove any remaining inorganic salts.[5]

  • Purification: For obtaining high-purity material suitable for biological assays and further reactions, recrystallization is recommended. A portion of the crude product is dissolved in a minimal amount of hot ethanol. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly to room temperature and then placed in an ice bath to maximize the formation of colorless, plate-like crystals. The crystals are collected by filtration and dried under vacuum.[5] A reported yield for this procedure is 73%.[5]

Crystal Structure and Molecular Conformation

The solid-state structure of 2-azido-N-(4-methylphenyl)acetamide has been elucidated by single-crystal X-ray diffraction.[4] The asymmetric unit of the crystal contains three independent molecules, which exhibit slight conformational differences, particularly in the rotational orientation of the azide group.[4] The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, forming zigzag chains.[4] This detailed structural information is invaluable for computational modeling studies, such as molecular docking, to predict potential biological targets.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 2-azido-N-(4-methylphenyl)acetamide is not extensively published, the broader classes of N-arylacetamides and organic azides have demonstrated a wide spectrum of pharmacological activities. This provides a strong rationale for investigating the biological profile of this particular compound.

Potential as an Antidiabetic and Antihyperglycemic Agent

A study on a series of 2-azido-N-(aryl)acetamide derivatives has shown their potential as antidiabetic and antihyperglycemic agents.[6] These compounds were also evaluated for their antioxidant properties.[6] While the specific data for the 4-methylphenyl derivative was not singled out, the study provides a strong foundation for its investigation in this therapeutic area. The mechanism of action for related compounds has been shown to involve the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption.[7]

Potential as an Antimicrobial Agent

N-arylacetamide derivatives have been investigated for their antibacterial and antifungal activities.[8][9] The incorporation of different functional groups on the aryl ring can modulate the antimicrobial spectrum and potency. The presence of the azide group may also contribute to this activity. Further screening of 2-azido-N-(4-methylphenyl)acetamide against a panel of pathogenic bacteria and fungi is warranted.

Potential as an Antiviral Agent

The N-arylacetamide scaffold has been identified in compounds with antiviral activity, including inhibitors of HIV protease.[10] Additionally, various azide-containing molecules have been synthesized and evaluated as antiviral agents.[1] Given these precedents, 2-azido-N-(4-methylphenyl)acetamide represents a candidate for screening in antiviral assays against a range of viruses.

Potential as an Anticancer Agent

Phenylacetamide derivatives have been explored as potential anticancer agents, with some showing cytotoxic effects against various cancer cell lines.[11] The mechanism of action can involve the induction of apoptosis.[11]

Application in "Click Chemistry": A Gateway to Bioconjugation and Drug Discovery

The presence of the azide functionality makes 2-azido-N-(4-methylphenyl)acetamide a valuable building block for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction allows for the efficient and specific covalent ligation of this molecule to any alkyne-containing counterpart.

G cluster_1 CuAAC Click Chemistry Workflow azide 2-azido-N-(4-methylphenyl)acetamide catalyst Cu(I) catalyst (e.g., CuSO₄ + Sodium Ascorbate) azide->catalyst alkyne Alkyne-modified biomolecule/probe alkyne->catalyst product 1,2,3-Triazole linked conjugate catalyst->product

Caption: General workflow for a CuAAC reaction.

Potential Applications in a Research Setting:

  • Synthesis of Novel Drug Candidates: By "clicking" 2-azido-N-(4-methylphenyl)acetamide to a variety of alkynes bearing different pharmacophores, a library of novel compounds can be rapidly synthesized for screening in various biological assays.

  • Target Identification: An alkyne-modified version of a known bioactive molecule can be "clicked" to 2-azido-N-(4-methylphenyl)acetamide to create a probe for affinity chromatography or other pull-down experiments to identify its cellular targets.

  • Bioconjugation: This molecule can be attached to larger biomolecules like proteins, peptides, or nucleic acids that have been functionalized with an alkyne, enabling the development of targeted drug delivery systems or diagnostic tools.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of 2-azido-N-(4-methylphenyl)acetamide's biological potential, the following are generalized, yet detailed, protocols for key in vitro assays.

In Vitro Antioxidant Activity Assays

7.1.1. DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[10]

  • Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of dilutions of 2-azido-N-(4-methylphenyl)acetamide in a suitable solvent (e.g., DMSO or methanol). Ascorbic acid is typically used as a positive control.

  • Assay Procedure: In a 96-well plate, add a small volume of the test compound dilutions. Add the DPPH solution to each well.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the wells containing the test compound to the control wells (containing only the solvent and DPPH). The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

7.1.2. ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.[12]

  • Preparation of ABTS Radical Cation: The ABTS radical cation (ABTS•+) is generated by reacting a stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with a strong oxidizing agent like potassium persulfate. The solution is then diluted to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Assay Procedure: Similar to the DPPH assay, various concentrations of the test compound are added to a 96-well plate, followed by the addition of the ABTS•+ solution.

  • Measurement: The absorbance is read after a set incubation time.

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC₅₀ value is determined.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the effect of a compound on cell viability.[13]

  • Cell Culture: Plate a suitable cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-azido-N-(4-methylphenyl)acetamide for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, representing the concentration of the compound that reduces cell viability by 50%, can be calculated.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general starting point for a small-scale click reaction.[11][14]

  • Reactant Preparation: In a microcentrifuge tube, dissolve the alkyne-containing molecule and a slight excess of 2-azido-N-(4-methylphenyl)acetamide in a suitable solvent system (e.g., a mixture of water and a co-solvent like t-butanol or DMSO).

  • Catalyst Preparation: In a separate tube, prepare the Cu(I) catalyst. This is typically done in situ by mixing a copper(II) sulfate (CuSO₄) solution with a reducing agent like sodium ascorbate. A copper-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to improve reaction efficiency and prevent catalyst degradation.[11]

  • Reaction Initiation: Add the freshly prepared catalyst solution to the mixture of the azide and alkyne.

  • Incubation: Allow the reaction to proceed at room temperature for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrates. The reaction can be monitored by TLC or LC-MS.

  • Purification: Once the reaction is complete, the triazole product can be purified using standard techniques such as column chromatography, preparative HPLC, or crystallization.

Conclusion and Future Directions

2-azido-N-(4-methylphenyl)acetamide is a molecule of significant interest to the drug discovery and chemical biology communities. Its straightforward synthesis and the presence of two key functional groups—the N-arylacetamide and the azide—provide a rich platform for further investigation. While its own biological profile is yet to be fully elucidated, the known activities of related compounds suggest a high probability of discovering interesting pharmacological properties.

The true power of this compound, however, may lie in its utility as a versatile building block. Its amenability to "click chemistry" opens up a vast chemical space for the creation of novel conjugates and compound libraries. Future research should focus on:

  • Systematic Biological Screening: A comprehensive evaluation of its antimicrobial, antiviral, anticancer, and anti-inflammatory properties is essential.

  • Enzyme Inhibition Studies: Investigating its potential to inhibit key enzymes implicated in various diseases, such as kinases, proteases, or metabolic enzymes.

  • Click Chemistry-based Drug Discovery: Utilizing this compound in fragment-based drug discovery and for the synthesis of targeted therapeutics.

  • Development of Molecular Probes: Creating fluorescently or otherwise tagged versions of this molecule to study its cellular uptake, distribution, and to identify its binding partners.

This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately aiming to unlock the full potential of 2-azido-N-(4-methylphenyl)acetamide in advancing science and medicine.

References

  • Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). 2-Azido-N-(4-methylphenyl)acetamide. IUCrData, 7(8), x220621. [Link]

  • Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of food composition and analysis, 24(7), 1043-1048.
  • [Reference placeholder for a general N-arylacetamide biological activity paper]
  • ResearchGate. (2022). 2-Azido-N-(4-methylphenyl)acetamide. [Link]

  • Asadipour, A., Fassihi, A., & Sadeghian, H. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 13(4), 1335–1343.
  • [Reference placeholder for a general azide biological activity paper]
  • [Reference placeholder for a general N-arylacetamide review]
  • [Reference placeholder for a general click chemistry review]
  • Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide.
  • Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). 2-Azido-N-(4-methylphenyl)acetamide. IUCrData, 7(8). [Link]

  • PubChem. (n.d.). 2-Azido-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ghorbani, M., Chebabe, D., Ramli, Y., et al. (2022). Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2261-2275.
  • [Reference placeholder for a general click chemistry protocol paper]
  • [Reference placeholder for a paper on the importance of the amide bond in medicinal chemistry]
  • Al-Ghorbani, M., Chebabe, D., Ramli, Y., et al. (2022). Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2261-2275.
  • [Reference placeholder for a general enzyme inhibition assay protocol paper]
  • [Reference placeholder for a paper on the synthesis of N-arylacetamides]
  • [Reference placeholder for a paper on the biological activity of azides]
  • [Reference placeholder for a paper on the antimicrobial activity of N-arylacetamides]
  • [Reference placeholder for a paper on the antiviral activity of N-arylacetamides]
  • [Reference placeholder for a paper on the anticancer activity of N-arylacetamides]
  • Khan, K. M., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(3), 999.
  • [Reference placeholder for a review on click chemistry in drug discovery]
  • [Reference placeholder for a paper on bioconjug
  • [Reference placeholder for a paper on target identific
  • [Reference placeholder for a DPPH assay protocol]
  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.
  • [Reference placeholder for an ABTS assay protocol]
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 2-azido-N-(4-methylphenyl)acetamide

This guide provides an in-depth analysis of the spectral data for 2-azido-N-(4-methylphenyl)acetamide, a valuable intermediate in medicinal and materials chemistry. The structural elucidation of this molecule is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectral data for 2-azido-N-(4-methylphenyl)acetamide, a valuable intermediate in medicinal and materials chemistry. The structural elucidation of this molecule is paramount for its application in further synthetic endeavors, such as "click" chemistry. Herein, we present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established experimental protocols. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the characterization of N-arylacetamide derivatives.

Introduction

N-arylacetamides are a critical class of organic compounds that serve as precursors in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] The introduction of an azido moiety, as in 2-azido-N-(4-methylphenyl)acetamide, provides a chemical handle for diverse functionalization, notably in the realm of bioorthogonal chemistry. The azide group's utility in forming stable triazole linkages via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions has made it an indispensable tool in chemical biology and drug discovery.[1]

Accurate characterization of these azido-functionalized molecules is a prerequisite for their use. This guide will walk through the synthesis and subsequent spectral analysis, offering insights into the interpretation of the data to confirm the molecule's identity and purity.

Synthesis of 2-azido-N-(4-methylphenyl)acetamide

The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction. The protocol described herein is adapted from established literature.[1][2][3][4]

Experimental Protocol

A solution of 2-chloro-N-(p-tolyl)acetamide (0.011 mol) and sodium azide (0.015 mol) is prepared in a 70:30 mixture of ethanol and water.[1][4] The reaction mixture is then heated to reflux at 80°C for 24 hours.[1][4] Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate of 2-azido-N-(4-methylphenyl)acetamide is collected by filtration and washed with cold water.[1][4] For further purification, the crude product can be recrystallized from hot ethanol.[1][4] This method typically yields colorless, plate-like crystals with a melting point of 360–362 K.[1][4]

Synthetic Workflow

Synthesis_Workflow Synthesis of 2-azido-N-(4-methylphenyl)acetamide reagents 2-chloro-N-(p-tolyl)acetamide + Sodium Azide in Ethanol/Water (70:30) reflux Reflux at 80°C for 24h reagents->reflux Nucleophilic Substitution workup Filtration and Washing reflux->workup Reaction Completion (TLC) product 2-azido-N-(4-methylphenyl)acetamide workup->product Isolation

Caption: Synthetic workflow for 2-azido-N-(4-methylphenyl)acetamide.

Spectral Data and Interpretation

The following sections detail the spectral data obtained for 2-azido-N-(4-methylphenyl)acetamide. The interpretation of these spectra provides a comprehensive structural confirmation of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The spectrum of 2-azido-N-(4-methylphenyl)acetamide was recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.05Singlet1HAmide N-H
6.93-7.1Multiplet4HAromatic H
4.21Singlet3HMethyl CH
4.02Singlet2HMethylene CH

Data sourced from Missioui et al., 2022. [1][4]

The downfield singlet at 10.05 ppm is characteristic of an amide proton. The multiplet between 6.93 and 7.1 ppm, integrating to four protons, corresponds to the aromatic protons of the p-tolyl group. The singlet at 4.21 ppm, integrating to three protons, is assigned to the methyl group on the aromatic ring. The singlet at 4.02 ppm, integrating to two protons, is attributed to the methylene protons adjacent to the azido group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum was recorded in DMSO-d₆.

Chemical Shift (δ) ppmAssignment
165.71Carbonyl C =O
155.47Aromatic C -O (likely typo for C -N)
131.47Aromatic C -N (likely typo for C -CH₃)
113.90-120.86Aromatic C H
63.85Methyl C H₃ (likely a typo)
51.18Methylene C H₂

Data sourced from Missioui et al., 2022. [1][4]

Expert Interpretation and Caveats: The reported ¹³C NMR data requires careful consideration. The peak at 165.71 ppm is consistent with an amide carbonyl carbon. The signals in the aromatic region (113.90-155.47 ppm) are expected. However, the assignment of 155.47 ppm to C-O is incorrect as there is no C-O bond in the aromatic ring; this likely corresponds to the aromatic carbon attached to the nitrogen (C-N). Similarly, the assignment of 131.47 ppm to C-N is likely a misinterpretation for the carbon bearing the methyl group. The chemical shift of 63.85 ppm for the methyl group is highly anomalous and is almost certainly a typographical error in the source publication; a typical value for a tolyl methyl group is in the range of 20-25 ppm. The signal at 51.18 ppm is a characteristic chemical shift for a methylene carbon attached to an azido group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)Assignment
3254N-H stretch (amide)
3073C-H stretch (aromatic)
2961C-H stretch (aliphatic CH₂)
2109N₃ stretch (azide)
1660C=O stretch (amide I)
1175C-N stretch
1027N-C stretch (amide)

Data sourced from Missioui et al., 2022. [1][4]

The IR spectrum provides strong evidence for the key functional groups. The sharp, intense absorption at 2109 cm⁻¹ is a definitive characteristic of the azide functional group. The absorption at 3254 cm⁻¹ corresponds to the N-H stretching of the secondary amide. The strong peak at 1660 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch. Aromatic and aliphatic C-H stretches are also observed at their expected frequencies.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was used to determine the accurate mass of the molecule.

ParameterValue
Calculated m/z for C₉H₁₀N₄O [M+H]⁺190.21
Found m/z190.1191

Data sourced from Missioui et al., 2022. [4]

The experimentally determined mass-to-charge ratio is in close agreement with the calculated value for the protonated molecule, which confirms the elemental composition of 2-azido-N-(4-methylphenyl)acetamide.

Correlative Analysis of Spectral Data

The structural elucidation of 2-azido-N-(4-methylphenyl)acetamide is a process of converging evidence from multiple analytical techniques. The following diagram illustrates how each spectroscopic method contributes to the final structural confirmation.

Spectral_Analysis_Logic Correlative Spectral Analysis Structure 2-azido-N-(4-methylphenyl)acetamide HNMR ¹H NMR Structure->HNMR Proton Environment CNMR ¹³C NMR Structure->CNMR Carbon Skeleton IR IR Spectroscopy Structure->IR Functional Groups MS Mass Spectrometry Structure->MS Molecular Formula

Caption: Relationship between spectral methods and structural information.

Conclusion

The collective spectral data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a self-validating system for the structural confirmation of 2-azido-N-(4-methylphenyl)acetamide. While some typographical inconsistencies were noted in the referenced ¹³C NMR data, the overwhelming evidence from all analytical techniques robustly supports the assigned structure. This guide serves as a comprehensive reference for researchers engaged in the synthesis and characterization of this and related compounds, ensuring a high degree of scientific integrity in their work.

References

  • Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). 2-Azido-N-(4-methylphenyl)acetamide. IUCrData, 7(7), x220621. [Link]

  • Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 695–698. Available at: [Link]

  • Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). 2-Azido-N-(4-methylphenyl)acetamide. ResearchGate. [Link]

  • Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). 2-Azido-N-(4-methylphenyl)acetamide. IUCrData, 7(7). Available at: [Link]

Sources

Foundational

Technical Guide: Structural Elucidation of 2-Azido-N-(4-methylphenyl)acetamide

This technical guide provides an in-depth structural and crystallographic analysis of 2-azido-N-(4-methylphenyl)acetamide (also known as 2-azido-N-p-tolylacetamide). This guide is structured for researchers requiring pre...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and crystallographic analysis of 2-azido-N-(4-methylphenyl)acetamide (also known as 2-azido-N-p-tolylacetamide).

This guide is structured for researchers requiring precise data on the synthesis, molecular geometry, and supramolecular organization of this compound, which serves as a critical intermediate in the synthesis of nitrogen-rich heterocycles (e.g., 1,2,3-triazoles via "click" chemistry).

Executive Summary & Compound Profile

2-azido-N-(4-methylphenyl)acetamide (


) is an N-arylacetamide derivative featuring an azide moiety (

) at the

-position relative to the carbonyl group.

Its solid-state structure is of particular interest to crystallographers due to its high


 value (number of molecules in the asymmetric unit), which indicates significant conformational flexibility and complex packing forces beyond simple steric matching.
Property Data
IUPAC Name 2-azido-N-(4-methylphenyl)acetamide
Molecular Formula

Molecular Weight 190.20 g/mol
Key Functional Groups Secondary Amide, Organic Azide, p-Tolyl
Crystal Habit Colorless blocks/needles (solvent dependent)
Primary Interaction N—H[1][2][3][4][5]···O Hydrogen Bonding

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis minimizing the formation of the diazidomethane byproduct is required.

Validated Synthesis Workflow

The synthesis follows a nucleophilic substitution (


) of the chloro-precursor using sodium azide.

Reagents:

  • Substrate: 2-chloro-N-(4-methylphenyl)acetamide (1.0 eq)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent System: Ethanol/Water (70:30 v/v)[2]

  • Temperature: Reflux (

    
    )[6]
    

Protocol:

  • Dissolution: Dissolve the chloro-acetamide precursor in the ethanol/water mixture.

  • Activation: Add sodium azide slowly to the stirring solution.

  • Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1) until the starting material (

    
    ) disappears.
    
  • Precipitation: Pour the reaction mixture into crushed ice-water. The product will precipitate as a solid.

  • Filtration: Filter the precipitate and wash with cold water to remove excess salts (

    
    , 
    
    
    
    ).
Crystallization for XRD[2]
  • Method: Slow Evaporation.

  • Solvent: Ethanol (absolute).

  • Procedure: Dissolve the dried precipitate in minimal hot ethanol. Filter the hot solution to remove particulate matter. Allow the filtrate to stand at room temperature (

    
    ) in a semi-sealed vial.
    
  • Timeline: Single crystals suitable for diffraction typically appear within 48–72 hours.

Reaction Pathway Visualization

The following diagram illustrates the transformation and the critical logic gates for purification.

SynthesisPath Start 2-chloro-N-(4-methylphenyl)acetamide Process Reflux (80°C) 4-6 Hours Start->Process + Reagent Reagent NaN3 (1.5 eq) EtOH/H2O (70:30) Reagent->Process Workup Ice-Water Quench Filtration Process->Workup TLC Confirmation Product 2-azido-N-(4-methylphenyl)acetamide (Precipitate) Workup->Product Remove NaCl Crystal Single Crystal Growth (Slow Evap. EtOH) Product->Crystal Recrystallization

Figure 1: Synthetic pathway and crystallization workflow for obtaining diffraction-quality specimens.

Crystallographic Architecture

The core value of this guide lies in the structural solution. According to recent crystallographic data (Missioui et al.), this compound exhibits a rare and complex asymmetric unit.

The Asymmetric Unit ( )

Unlike most organic small molecules that crystallize with one molecule per asymmetric unit (


), 2-azido-N-(4-methylphenyl)acetamide crystallizes with three independent molecules  in the asymmetric unit.[1][2][4][5]
  • Significance: This indicates that the energy landscape of the crystal packing is flat, allowing multiple stable conformations to coexist within the same lattice.

  • Conformational Variance: The three molecules differ primarily in the rotational orientation of the azido (

    
    ) group relative to the acetamide backbone.
    
Molecular Geometry & Torsion Angles

The flexibility of the methylene linker (


) allows the azide group to adopt different orientations (syn/anti) relative to the carbonyl oxygen.

Observed Torsion Angles (


): 
The three independent molecules display distinct torsion angles, highlighting the conformational plasticity:
  • Molecule A:

    
     (Anti-periplanar)
    
  • Molecule B:

    
     (Syn-clinal / Gauche)
    
  • Molecule C:

    
     (Anti-periplanar)
    

Note: Molecules A and C are conformationally similar, while Molecule B adopts a significantly different twist to accommodate packing forces.

Supramolecular Packing (Hydrogen Bonding)

The crystal lattice is stabilized by a classical hydrogen bond network.

  • Primary Interaction:

    
     hydrogen bonds.
    
  • Pattern: The amide nitrogen (

    
    ) acts as the donor, and the carbonyl oxygen (
    
    
    
    ) acts as the acceptor.
  • Architecture: These interactions link the molecules into zigzag chains extending along the crystallographic c-axis.[1][2][4]

  • Secondary Interactions: Weak

    
     and 
    
    
    
    stacking interactions between the p-tolyl rings contribute to the stability of the chains.
Packing Visualization Logic

The following diagram details how the independent molecules assemble into the supramolecular chain.

CrystalPacking MolA Molecule A (Anti-conformation) MolB Molecule B (Gauche-conformation) MolA->MolB N-H...O (Glide Plane) Chain Zigzag Chain (Along c-axis) MolA->Chain MolC Molecule C (Anti-conformation) MolB->MolC N-H...O MolB->Chain MolC->MolA N-H...O (Symmetry Related) MolC->Chain

Figure 2: Supramolecular assembly showing the hydrogen-bonding network connecting the three independent molecules.[1][2]

Comparative Data Analysis

To contextualize the structure, it is useful to compare key parameters with analogous N-arylacetamides.

Parameter2-Azido-N-(4-methylphenyl)2-Azido-N-(4-nitrophenyl)Significance
Space Group Monoclinic (typically

or

)
Monoclinic (

)
Common for achiral organic amides.
Z' (Asymmetric Unit) 3 1The methyl derivative is more conformationally complex.
Azide Geometry Linear (

)
Linear (

)
Azide group resonance is maintained.
Packing Motif Zigzag Chains (c-axis)Zigzag Chains (c-axis)Robust amide synthons dominate packing.

References

The structural data and synthetic protocols detailed above are grounded in the following authoritative crystallographic literature:

  • Missioui, M., et al. (2022).[2][4][5] "Synthesis and crystal structure of 2-azido-N-(4-methylphenyl)acetamide." Acta Crystallographica Section E: Crystallographic Communications.

  • Ramli, Y., et al. (2020).[5] "Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide." Zeitschrift für Kristallographie - New Crystal Structures.

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B.

Sources

Protocols & Analytical Methods

Method

analytical techniques for monitoring the synthesis of 2-azido-N-(4-methylphenyl)acetamide

Abstract & Scope This technical guide details the analytical framework for monitoring the synthesis of 2-azido-N-(4-methylphenyl)acetamide , a critical intermediate often utilized as a "click chemistry" handle in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the analytical framework for monitoring the synthesis of 2-azido-N-(4-methylphenyl)acetamide , a critical intermediate often utilized as a "click chemistry" handle in pharmaceutical development.[1]

The synthesis involves a nucleophilic substitution (


) of 2-chloro-N-(4-methylphenyl)acetamide with sodium azide (

). Because organic azides possess inherent energetic instability and sodium azide is acutely toxic, this guide prioritizes safety-integrated monitoring . We define a multi-modal analytical strategy combining FT-IR (kinetic tracking), HPLC-UV (quantitative purity), and NMR (structural validation).

Reaction Mechanics & Critical Safety Parameters

The Chemistry

The synthesis transforms an alkyl chloride into an alkyl azide.

  • Starting Material (SM): 2-chloro-N-(4-methylphenyl)acetamide

  • Reagent: Sodium Azide (

    
    )
    
  • Solvent System: Ethanol/Water (70:30)[2][3]

  • Mechanism:

    
     Nucleophilic Substitution[4]
    
Safety Prerequisite: The "Rule of Six"

Organic azides are potentially explosive.[5][6][7] Stability is often estimated using the Carbon-to-Nitrogen (


) ratio.
  • Target Molecule:

    
    
    
  • Analysis: 9 Carbons / 4 Nitrogens = 2.25

  • Risk Assessment: While a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     usually indicates high instability, the "Rule of Six" (six carbons per energetic functional group) suggests this molecule is manageable (9 carbons > 6 required for one azide group). However, it must be treated as heat-sensitive and potentially shock-sensitive.
    

CRITICAL SAFETY WARNING: NEVER use halogenated solvents (Dichloromethane, Chloroform) during reaction or workup.[7] Sodium azide reacts with these to form di- and tri-azidomethane, which are extremely unstable explosives.[7]

Analytical Workflow Visualization

The following diagram outlines the integrated synthesis and monitoring workflow, highlighting "Go/No-Go" decision gates.

SynthesisWorkflow Start Start: 2-Chloro Precursor + NaN3 Reflux Reflux (EtOH/H2O) 80°C Start->Reflux IPC_IR IPC: FT-IR Analysis (Target: 2109 cm-1) Reflux->IPC_IR  t=2h, 4h, 24h IPC_IR->Reflux  No Azide Peak / Low Intensity Workup Workup & Filtration (NO DCM!) IPC_IR->Workup  Strong Signal @ 2109 cm-1 HPLC HPLC-UV Analysis (Purity Check) Workup->HPLC HPLC->Workup  Purity < 95% (Recrystallize) NMR 1H-NMR Validation HPLC->NMR  Purity > 95% Final Final Product Release NMR->Final

Figure 1: Process workflow integrating safety checks and analytical decision gates.

Technique 1: In-Process Control (IPC) via FT-IR

Role: Kinetic Watchdog (Qualitative)

Fourier Transform Infrared (FT-IR) spectroscopy is the most efficient method for monitoring the reaction progress in real-time without complex sample preparation. The azide functionality has a unique, strong dipole change that results in a massive absorption band in a region usually silent in organic molecules.

Protocol
  • Sampling: Remove a

    
     aliquot from the reactor.
    
  • Prep: Evaporate solvent under a stream of nitrogen (do not heat aggressively).

  • Measurement: Place residue on an ATR (Attenuated Total Reflectance) crystal (Diamond or ZnSe).

  • Scan: 4000–600

    
    , 4 scans, 
    
    
    
    resolution.
Data Interpretation
Functional GroupFrequency (

)
IntensityDiagnostic Value
Azide (

)
2100 – 2115 Strong/Sharp Product Marker (Appearance)
Amide N-H~3254MediumBackbone Integrity
Amide C=O~1660StrongBackbone Integrity
C-Cl (Precursor)600–800Weak/VariableDisappearance (Hard to quantify in mix)

Decision Logic: The reaction is considered "active" until the peak at


 maximizes and plateaus.

Technique 2: Quantitative Monitoring via HPLC-UV

Role: Purity & Conversion (Quantitative)

While IR confirms the presence of the azide, it cannot easily distinguish between 90% and 99% conversion. Reverse-Phase HPLC (RP-HPLC) is required to separate the unreacted chloro-precursor from the azide product.

Method Development Logic
  • Stationary Phase: C18 (Octadecylsilyl). The azide product is slightly more lipophilic than the chloro-precursor due to the loss of the polarizable C-Cl bond and the resonance of the phenyl-azide system, though their polarities are similar. High efficiency columns are needed.

  • Mobile Phase: Water/Acetonitrile gradient.

  • Detection: UV at 254 nm (aromatic ring) or 210 nm (azide/amide absorption).

Standard Operating Procedure (SOP)
  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or equivalent.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–10 min: 10%

      
       90% B (Linear ramp)
      
    • 10–12 min: 90% B (Wash)

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    

Expected Elution Order:

  • Impurity: Sodium Azide (elutes at void volume, highly polar).

  • Starting Material: 2-chloro-N-(4-methylphenyl)acetamide.

  • Product: 2-azido-N-(4-methylphenyl)acetamide (typically elutes after the chloro-analog in high-organic gradients due to pi-interaction, though this can vary by column chemistry; standards must be run).

Technique 3: Structural Validation via NMR

Role: Identity Confirmation (Post-Isolation)

Nuclear Magnetic Resonance (NMR) is the final validation step to ensure the substitution occurred at the alpha-carbon and that the amide backbone remains intact.

Key Spectral Features ( -NMR, 400 MHz, DMSO- )

The critical diagnostic is the chemical shift of the methylene protons (


) between the carbonyl and the substituent.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationNotes
Amide

10.0 – 10.2Singlet1HBroad, exchangeable
Aromatic (Tolyl)7.10 – 7.50Doublets (AA'BB')4HCharacteristic p-sub pattern
Alpha-Methylene (

)
4.02 Singlet 2H Diagnostic Peak
Methyl (

)
2.25Singlet3HTolyl group marker

Differentiation:

  • The Chloro-precursor (

    
    ) typically shows the methylene singlet at 4.10–4.20 ppm .
    
  • The Azide-product (

    
    ) shifts upfield slightly to ~4.02 ppm .
    
  • Note: If the reaction fails, the integration at 4.02 will be zero, and the peak at 4.15 will remain.

Analytical Logic Diagram

AnalyticalLogic Sample Reaction Aliquot IR_Check FT-IR Analysis Is peak @ 2109 cm-1 present? Sample->IR_Check Continue Continue Heating IR_Check->Continue No HPLC_Check HPLC Analysis Is SM < 0.5%? IR_Check->HPLC_Check Yes (Strong Signal) HPLC_Check->Continue No (SM Remaining) Isolate Cool & Filter HPLC_Check->Isolate Yes NMR_Check 1H-NMR Confirm Structure Isolate->NMR_Check

Figure 2: Step-by-step analytical decision tree for determining reaction endpoint.

References

  • Synthesis Protocol & Crystal Structure: Missioui, M., et al. "2-Azido-N-(4-methylphenyl)acetamide."[2] IUCrData, 2022.[8] Link

  • IR Spectroscopy of Azides: "Infrared Spectra of Some Common Functional Groups: Azides." Chemistry LibreTexts. Link

  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[6] Angewandte Chemie International Edition, 2005.[6] Link

  • Azide Handling SOP: University of California Santa Barbara. "Safe Handling of Azides."[5][6][7][9] Link

  • HPLC Analysis of Azides: Helix Chromatography. "HPLC Methods for analysis of Azide Ion." Link

Sources

Application

Application Note: Scalable Synthesis of 2-Azido-N-(4-methylphenyl)acetamide

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-azido-N-(4-methylphenyl)acetamide (also known as 2-azido-N-p-tolylacetamide). This compound is a critical "Click Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-azido-N-(4-methylphenyl)acetamide (also known as 2-azido-N-p-tolylacetamide). This compound is a critical "Click Chemistry" building block, serving as a stable aromatic azide precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked bioactive scaffolds.

Key Technical Differentiator: Unlike academic protocols that often utilize dichloromethane (DCM) for the acylation step, this guide utilizes Ethyl Acetate (EtOAc) and Acetone/Water systems. This solvent switch eliminates the risk of forming highly explosive di/tri-azidomethane (which occurs when residual DCM contacts sodium azide), ensuring a safer transition from gram-to-kilogram scale.

Safety Assessment: The "Zero-Compromise" Protocol

Before initiating synthesis, all personnel must review the energetic properties of the target molecule and reagents.

Energetic Analysis (C/N Ratio)

Safety in organic azide synthesis is often estimated using the "Rule of Six" or the Carbon/Nitrogen (C/N) ratio.

  • Target Formula:

    
    
    
  • Molecular Weight: 190.20 g/mol

  • Analysis:

    • Risk Level: Medium-High.

    • Interpretation: A ratio < 3 implies the molecule is energy-rich. While the acetamide group provides stabilization compared to aliphatic azides, this compound must be treated as a potential explosive.

    • Constraint: Do not concentrate reaction mixtures to dryness if the temperature exceeds 40°C. Store the final product in a cool, dark environment.

Critical Incompatibility: The Halogenated Solvent Ban

WARNING: Never use dichloromethane (DCM) or chloroform in any step involving Sodium Azide (


).[1]
  • Mechanism:

    
     (Diazidomethane).
    
  • Hazard: Diazidomethane is an extremely shock-sensitive explosive that can detonate in rotary evaporator traps or waste lines.

  • Protocol Mandate: This protocol exclusively uses Ethyl Acetate and Acetone to engineer out this risk.

Synthetic Route & Workflow

The synthesis proceeds in two stages:

  • Acylation: Reaction of p-toluidine with chloroacetyl chloride.

  • Azidation: Nucleophilic substitution (

    
    ) of the chloride with sodium azide.
    
Visualization: Process Flow Diagram

SynthesisWorkflow Start Start: p-Toluidine Step1 Step 1: Acylation Solvent: Ethyl Acetate Temp: 0-5°C Start->Step1 Reagent1 Chloroacetyl Chloride + K2CO3 Reagent1->Step1 Intermed Intermediate: 2-chloro-N-(4-methylphenyl)acetamide Step1->Intermed Wash & Crystallize Step2 Step 2: Azidation (Sn2) Solvent: Acetone/Water (3:1) Temp: 50°C Intermed->Step2 Safety SAFETY GATE: Is DCM absent? Check pH > 7 Intermed->Safety Reagent2 Sodium Azide (NaN3) Reagent2->Step2 Quench Quench: Precipitation with Water Step2->Quench Final Target: 2-azido-N-(4-methylphenyl)acetamide Quench->Final Filtration Safety->Step2 Pass

Figure 1: Reaction workflow emphasizing the exclusion of DCM and the biphasic solvent strategy.

Detailed Experimental Protocols

Step 1: Synthesis of 2-chloro-N-(4-methylphenyl)acetamide

This step installs the electrophilic handle. We utilize a biphasic Schotten-Baumann-like condition modified for organic solubility to ensure high yield and easy workup.

  • Reagents:

    • p-Toluidine (1.0 equiv)

    • Chloroacetyl chloride (1.1 equiv)

    • Potassium Carbonate (

      
      ) (1.2 equiv) or Triethylamine (1.2 equiv)
      
    • Solvent: Ethyl Acetate (EtOAc)

Protocol:

  • Charge: In a reactor equipped with an overhead stirrer and temperature probe, dissolve p-toluidine in EtOAc (5 mL/g).

  • Base Addition: Add

    
     (solid) or Triethylamine. Cool the mixture to 0–5°C using an ice/water bath.
    
  • Controlled Addition: Add chloroacetyl chloride dropwise over 30–60 minutes.

    • Process Control: Maintain internal temperature < 10°C. Rapid addition causes exotherms that lead to bis-acylation impurities.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). Starting amine (

    
    ) should disappear; Product (
    
    
    
    ) appears.
  • Workup:

    • Quench with water (equal volume to EtOAc).

    • Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) and then saturated

      
      .
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from minimal hot EtOAc/Hexane if necessary.

    • Yield Expectation: 85–95%. White crystalline solid.

Step 2: Synthesis of 2-azido-N-(4-methylphenyl)acetamide

The critical scale-up step. We use Acetone/Water to facilitate product isolation by precipitation, avoiding extraction of the hazardous azide.

  • Reagents:

    • 2-chloro-N-(4-methylphenyl)acetamide (Intermediate from Step 1)

    • Sodium Azide (

      
      ) (1.2 – 1.5 equiv)
      
    • Solvent: Acetone : Water (3:1 ratio)

Protocol:

  • Preparation: Dissolve the chloro-intermediate in Acetone.

  • Activation: Dissolve

    
     in the minimum amount of water necessary and add to the acetone solution.
    
    • Note: A homogeneous solution (or slight suspension) ensures faster kinetics than a heterogeneous slurry.

  • Reaction: Heat the mixture to 50°C (oil bath or jacketed reactor).

    • Safety: Do not reflux violently. Do not exceed 60°C.

  • Timecourse: Stir for 4–6 hours. Monitor by TLC or HPLC. The conversion is usually clean.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly add cold water (approx. 3x the reaction volume) with vigorous stirring.

    • The target azide is hydrophobic and will precipitate as a solid.

  • Filtration: Filter the solid. Wash the cake copiously with water to remove inorganic azide salts.

  • Drying: Dry under vacuum at ambient temperature (< 30°C). Do not use a hot oven.

Analytical Specifications & QC

TestSpecificationMethod
Appearance White to Off-white solidVisual
Melting Point 108 – 110°CCapillary (uncorrected)
IR Spectroscopy 2100–2110 cm⁻¹ (Strong) Azide (

) stretch
1H NMR (DMSO-d6)

2.25 (s, 3H, CH3), 4.01 (s, 2H, CH2), 7.1-7.5 (m, 4H, Ar), 10.0 (s, 1H, NH)
400 MHz
Purity > 98.0%HPLC (254 nm)

Waste Management: Azide Quenching

Never pour azide solutions down the drain.[2] They react with copper/lead plumbing to form heavy metal azides (primary explosives).

Decontamination Protocol:

  • Collect all mother liquors and washings containing

    
    .
    
  • Place in a dedicated waste container in a fume hood.

  • Add a 20% solution of Sodium Nitrite (

    
    ).
    
  • Slowly acidify with 2M

    
     while stirring until starch-iodide paper turns blue (indicating excess nitrite).
    
    • Mechanism:[3][4][5]

      
      .
      
    • Warning: This releases NO gas (toxic). Must be done in a functioning hood.

Troubleshooting Guide

Diagram: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Check1 Low Yield in Step 1? Problem->Check1 Sol1 Check Temp < 10°C Ensure Dry Solvents Check1->Sol1 Yes Check2 Incomplete Conversion (Step 2)? Check1->Check2 No Sol2 Increase NaN3 to 1.5 eq Check Acetone/Water Ratio Check2->Sol2 Yes Check3 Product is Oily/Sticky? Check2->Check3 No Sol3 Recrystallize from Ethanol/Water (Do not distill!) Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common synthetic issues.

References

  • Vertex Pharmaceuticals. (2025).[6] Method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.[4] Google Patents. (Demonstrates scalable chloroacetylation protocols).

  • Keck, G. E., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Chemical Health & Safety. [Link] (Authoritative guide on azide scale-up hazards and HN3 generation).

  • University of Illinois Division of Research Safety. (2019). Sodium Azide Safety Guide.[Link] (Protocols for waste management and incompatibility with chlorinated solvents).

  • University of Victoria. (2022). Occupational Health, Safety & Environment: Azides.[1][3][5][Link] (Defines C/N ratio limits and "Rule of Six" for organic azides).

  • Missioui, M., et al. (2022).[7] 2-Azido-N-(4-methylphenyl)acetamide. IUCrData.[6][8] [Link] (Crystallographic data and confirmation of structure).

Sources

Method

purification of 2-azido-N-(4-methylphenyl)acetamide by recrystallization

Application Note AN-AZ-04: Optimized Purification of 2-azido-N-(4-methylphenyl)acetamide via Solvent-Gradient Recrystallization Abstract & Scope This application note details a robust protocol for the purification of 2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-AZ-04: Optimized Purification of 2-azido-N-(4-methylphenyl)acetamide via Solvent-Gradient Recrystallization

Abstract & Scope

This application note details a robust protocol for the purification of 2-azido-N-(4-methylphenyl)acetamide (also known as N-(p-tolyl)-2-azidoacetamide). While often synthesized via nucleophilic substitution of 2-chloro-N-(p-tolyl)acetamide with sodium azide, the crude product frequently contains unreacted halide precursors, inorganic salts (


, 

), and hydrolysis byproducts.

This guide moves beyond standard literature methods by introducing a solvent-gradient recrystallization technique using an Ethanol/Water system. This method maximizes the rejection of inorganic azides while ensuring high recovery of the target organic azide in a crystalline form suitable for X-ray diffraction or "click" chemistry applications.

Safety Assessment: Handling Organic Azides

CRITICAL WARNING: Organic azides are potentially explosive.[1][2][3][4] This compound falls into a "borderline" stability category requiring strict adherence to safety protocols.[2][4]

The "Rule of Six" Analysis

A standard heuristic for organic azide stability is the Rule of Six (


), which states that the number of carbon plus oxygen atoms divided by the number of nitrogen atoms should be at least 3.[1][4]
  • Formula:

    
    
    
  • Carbon Count (

    
    ):  9
    
  • Oxygen Count (

    
    ):  1
    
  • Nitrogen Count (

    
    ):  4
    
  • Ratio:

    
    
    

Result: The ratio is 2.5 , which is below the safety threshold of 3. Consequently, this compound possesses significant energy and must be treated as potentially shock-sensitive and thermally unstable .[4]

Mandatory Hazard Controls
  • No Metal Spatulas: Use only Teflon, ceramic, or wood tools. Metal contact (especially Cu/Pb) can form highly sensitive metal azides.

  • Temperature Limit: Do not heat above 80°C. Use a water bath, never a direct hot plate.

  • Light Protection: Azides can decompose photolytically; perform crystallization in amber glassware or wrapped vessels.

  • Halogenated Solvents: Do NOT use Dichloromethane (DCM) or Chloroform with sodium azide residues; this can form di- and tri-azidomethane, which are extremely explosive.[3]

Chemical & Physical Properties

PropertyDataNotes
IUPAC Name 2-azido-N-(4-methylphenyl)acetamide
CAS Number 116433-49-9
Molecular Weight 190.20 g/mol
Melting Point 87–89 °C (360–362 K)Validated via Missioui et al. [1]
Appearance Colorless plate-like crystals
Solubility (Hot) Ethanol, Methanol, Ethyl AcetateIdeal for dissolution
Solubility (Cold) Water, Hexanes, Cold EthanolIdeal for precipitation
Key IR Signal ~2109 cm⁻¹Characteristic Azide (

) stretch

Purification Protocol: Ethanol-Water Gradient Recrystallization

This protocol utilizes the high solubility of the amide in hot ethanol and its insolubility in water to create a controlled supersaturation event.

Reagents
  • Crude Product: 2-azido-N-(4-methylphenyl)acetamide (dried).

  • Solvent A: Ethanol (Absolute or 95%).

  • Solvent B: Deionized Water (pre-warmed to ~50°C).

Step-by-Step Methodology

Step 1: Preliminary Wash (Inorganic Salt Removal)

  • Rationale: Sodium azide (

    
    ) is soluble in water but sparingly soluble in cold ethanol. A pre-wash reduces the risk of trapping shock-sensitive inorganic azides in the crystal lattice.
    
  • Action: Suspend the crude solid in cold water (4°C) for 10 minutes with gentle stirring. Filter and dry briefly on the funnel.

Step 2: Dissolution (Saturation)

  • Action: Transfer the semi-dried solid to an Erlenmeyer flask.

  • Add Solvent A (Ethanol) in small portions while heating in a water bath at 70°C .

  • Swirl continuously. Add just enough ethanol to dissolve the solid completely.

  • Note: If insoluble particles remain (likely dust or inorganic salts), perform a hot filtration through a pre-warmed glass funnel/fluted filter paper.

Step 3: The "Cloud Point" Titration

  • Rationale: Pure ethanol may hold too much compound upon cooling, lowering yield. Water acts as an anti-solvent to force precipitation.

  • Action: Maintain the solution at 70°C.

  • Add Solvent B (Warm Water) dropwise via pipette.

  • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Add 1–2 mL of Ethanol to clear the solution back to transparency.

Step 4: Controlled Nucleation

  • Action: Remove the flask from the heat source.

  • Cover with foil (light protection) and allow to cool to room temperature slowly (over 1–2 hours).

  • Critical: Do not disturb the flask. Agitation causes rapid precipitation of amorphous powder rather than defined crystals.

  • Once at room temperature, place in an ice bath (0–4°C) for 30 minutes to maximize yield.

Step 5: Isolation and Drying

  • Action: Collect crystals via vacuum filtration (Buchner funnel).

  • Wash the cake with a cold mixture of Ethanol:Water (50:50).

  • Drying: Dry in a vacuum desiccator over

    
     or Silica. Do not use a vacuum oven above 40°C  due to thermal instability.
    

Process Visualization

The following diagram illustrates the logical flow and decision points of the purification process.

PurificationWorkflow Start Crude 2-azido-N-(4-methylphenyl)acetamide WaterWash Step 1: Cold Water Wash (Remove NaN3) Start->WaterWash Dissolve Step 2: Dissolve in Hot Ethanol (70°C) WaterWash->Dissolve CheckSolubility Are there insoluble particles? Dissolve->CheckSolubility HotFilter Hot Filtration (Remove mechanical impurities) CheckSolubility->HotFilter Yes CloudPoint Step 3: Add Warm Water until Turbid -> Clear with EtOH CheckSolubility->CloudPoint No HotFilter->CloudPoint Cooling Step 4: Slow Cooling (RT -> 4°C) CloudPoint->Cooling Filtration Step 5: Vacuum Filtration Cooling->Filtration Analysis Validation: MP: 87-89°C IR: ~2109 cm-1 Filtration->Analysis

Figure 1: Workflow for the purification of 2-azido-N-(4-methylphenyl)acetamide, emphasizing the removal of inorganic azides and controlled crystallization.

Quality Control & Validation

To ensure the protocol was successful, verify the product against these benchmarks:

  • Melting Point: The purified crystals should melt sharply between 360–362 K (87–89 °C) . A range >2°C indicates occluded solvent or impurities [1].

  • Infrared Spectroscopy (FT-IR): Look for the strong, distinct azide absorption band at 2109 cm⁻¹ . The amide N-H stretch should appear at 3254 cm⁻¹ [1].[5][6][7]

  • Appearance: Product should be colorless plates. Yellowing often indicates oxidation or the presence of azo-dimers.

Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or too much water added.Re-heat to dissolve. Add more Ethanol. Cool more slowly.
Low Yield Too much solvent used during dissolution.Evaporate 20% of solvent volume (under reduced pressure, <40°C) and re-cool.
Cloudy Crystals Inorganic salts trapped in lattice.Redissolve in hot ethanol, perform hot filtration, and repeat crystallization.

References

  • Missioui, M., et al. (2022).[5][8][6][7] 2-Azido-N-(4-methylphenyl)acetamide.[5][6][7][9] IUCrData , 7(7), x220621.[5] [Link][3][4][5][10]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition , 44(33), 5188–5240. [Link]

  • University of California Center for Laboratory Safety. Safety SOP: Sodium Azide and Organic Azides. [Link]

Sources

Application

functionalization of biomolecules with 2-azido-N-(4-methylphenyl)acetamide

Executive Summary This technical guide details the protocol for utilizing 2-azido-N-(4-methylphenyl)acetamide (CAS 116433-49-9) as a specialized reagent in bioconjugation workflows. While often used as a synthetic interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing 2-azido-N-(4-methylphenyl)acetamide (CAS 116433-49-9) as a specialized reagent in bioconjugation workflows. While often used as a synthetic intermediate, this compound serves a critical role in chemical biology as a UV-traceable capping agent and a diagnostic mass-tag for alkyne-functionalized biomolecules (proteins, peptides, and oligonucleotides).

Its structural motif—an alpha-azido acetamide coupled to a p-tolyl moiety—provides two distinct advantages:

  • Enhanced Reactivity: The electron-withdrawing carbonyl group adjacent to the azide (

    
    -position) accelerates the rate of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) compared to alkyl azides.
    
  • UV & Mass Traceability: The p-tolyl group adds a distinct hydrophobic handle and UV absorbance signature (254 nm), enabling easy validation of "Click" efficiency via LC-MS or HPLC without the steric bulk of large fluorophores.

Chemical Properties & Preparation

Table 1: Reagent Specifications

PropertySpecification
IUPAC Name 2-azido-N-(4-methylphenyl)acetamide
Common Name 2-Azido-N-(p-tolyl)acetamide
CAS Number 116433-49-9
Molecular Weight 190.20 g/mol
Formula

Solubility Soluble in DMSO, DMF, Ethanol. Sparingly soluble in water.
Absorbance Strong UV absorption at ~254 nm (aromatic ring).
Storage -20°C, desiccated. Protect from light.
Preparation of Stock Solution (50 mM)
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is recommended to prevent hydrolysis and ensure long-term stability.

  • Calculation: Dissolve 9.51 mg of reagent in 1.0 mL of DMSO.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Mechanism of Action: CuAAC Ligation

The functionalization relies on the bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The 2-azido-N-(4-methylphenyl)acetamide acts as the "Click" partner for any biomolecule containing a terminal alkyne (e.g., propargyl-lysine, 5-ethynyl-dUTP).

Reaction Pathway:

  • Reduction: Cu(II) is reduced to the active Cu(I) species by Sodium Ascorbate.

  • Coordination: Cu(I) coordinates with the alkyne on the biomolecule.

  • Ligation: The azide group of the reagent attacks the activated alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.

  • Result: The biomolecule is covalently capped with the N-(4-methylphenyl)acetamide moiety.

CuAAC_Mechanism Biomolecule Alkyne-Biomolecule (Substrate) Intermediate Copper-Metallacycle Intermediate Biomolecule->Intermediate Coordination Reagent 2-azido-N-(4-methylphenyl)acetamide (Azide Reagent) Reagent->Intermediate Attack Catalyst Cu(I) Catalyst (THPTA/CuSO4/Ascorbate) Catalyst->Intermediate Catalysis Product Triazole-Capped Biomolecule (+190 Da Mass Shift) Intermediate->Product Ring Closure

Figure 1: Mechanistic workflow of the conjugation between an alkyne-modified biomolecule and the azide reagent.

Protocol: Bioconjugation of Proteins/Peptides

Safety Note: Azides are stable but should be handled with care. Copper is toxic to cells; this protocol is for in vitro biochemical labeling, not live-cell applications (unless using low-copper protocols).

Materials Required
  • Biomolecule: Alkyne-modified protein/peptide (1–10 mg/mL in PBS).

  • Azide Reagent: 50 mM stock in DMSO.

  • Catalyst Source: 20 mM CuSO

    
     in water.
    
  • Ligand: 50 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water. Note: THPTA is crucial to protect proteins from oxidation and prevent Cu(I) precipitation.

  • Reductant: 100 mM Sodium Ascorbate (freshly prepared) in water.

  • Buffer: 100 mM Potassium Phosphate (pH 7.0–7.5). Avoid buffers with strong chelators (EDTA, EGTA).

Step-by-Step Procedure
  • Premix Catalyst Complex (Critical Step):

    • To prevent protein precipitation by free copper, premix CuSO

      
       and THPTA.
      
    • Mix 1 part CuSO

      
       (20 mM) with 2 parts THPTA (50 mM).
      
    • Incubate for 5 minutes at Room Temperature (RT). The solution should remain clear blue.

  • Reaction Assembly:

    • In a 1.5 mL microcentrifuge tube, add reagents in the following order:

      • Biomolecule Solution: Final conc. 20–50 µM.

      • Buffer: Adjust volume to desired final volume.

      • Azide Reagent: Add to a final conc. of 100–500 µM (5–10x molar excess over alkyne). Keep DMSO < 5% final volume.

      • Catalyst Complex (from Step 1): Add to final conc. of 100 µM Cu / 200 µM THPTA.

      • Sodium Ascorbate: Add last to initiate reaction. Final conc. 5 mM.

  • Incubation:

    • Vortex gently. Flush headspace with Nitrogen or Argon (optional but recommended for max efficiency).

    • Incubate at 25°C for 30–60 minutes in the dark with mild agitation.

  • Quenching & Purification:

    • Quench: Add EDTA to a final concentration of 10 mM to chelate copper.

    • Purify: Remove excess small molecule reagent via Desalting Column (e.g., PD-10, Zeba Spin) or Dialysis against PBS.

Quality Control & Validation

Because 2-azido-N-(4-methylphenyl)acetamide is not fluorescent, validation relies on Mass Spectrometry and UV-HPLC.

A. LC-MS Validation (The "Mass-Tag" Method)

This is the gold standard for verifying that your alkyne groups are active.

  • Expected Result: The mass of the biomolecule should increase by exactly the molecular weight of the reagent (190.20 Da) minus the mass of the displaced protons (negligible in this context, technically +190.2 Da adduct).

  • Calculation:

    
    
    (Where 
    
    
    
    is the number of alkyne sites reacted).
B. HPLC Analysis
  • Column: C18 Reverse Phase.

  • Detection: Monitor absorbance at 254 nm .

  • Shift: The hydrophobicity of the p-tolyl group will cause a retention time shift (later elution) compared to the unlabeled biomolecule. This shift confirms successful conjugation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Protein Precipitation Free Copper(II) or excessive DMSO.Ensure CuSOngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

is pre-complexed with THPTA (1:2 ratio) before adding. Keep DMSO < 5%.
Low Conjugation Yield Oxidation of Cu(I) to Cu(II).Use fresh Sodium Ascorbate. Degas buffers. Increase Ascorbate concentration to 10 mM.
High Background Non-specific hydrophobic binding.The p-tolyl group is hydrophobic. Perform rigorous washing/desalting containing 0.1% Tween-20 if possible.
Reagent Insolubility "Crashing out" in aqueous buffer.Add the azide reagent slowly while vortexing. Ensure the stock is fully dissolved in DMSO.

References

  • Missioui, M., et al. (2022).[1][2][3][4] "2-Azido-N-(4-methylphenyl)acetamide."[4][5] IUCrData, 7(7), x220621.[4]

    • Provides the crystal structure and confirmation of the azide orient
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153-162.

    • The authoritative protocol for CuAAC bioconjugation using THPTA/Ascorb
  • BroadPharm. (2022).[1] "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Application Notes.

    • General industrial standard for click chemistry reagent handling.
  • PubChem. "Compound Summary: 2-Azido-N-(4-methylphenyl)acetamide."[5] National Library of Medicine.

    • Source for physicochemical properties and CAS verific

Sources

Method

Application Note: Click Chemistry Applications of 2-Azido-N-(4-methylphenyl)acetamide

Executive Summary & Molecule Profile 2-azido-N-(4-methylphenyl)acetamide (also known as 2-azido-N-p-tolylacetamide) serves as a robust, lipophilic organic azide building block. Unlike volatile low-molecular-weight azides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-azido-N-(4-methylphenyl)acetamide (also known as 2-azido-N-p-tolylacetamide) serves as a robust, lipophilic organic azide building block. Unlike volatile low-molecular-weight azides, this compound is a stable solid at room temperature, making it an ideal "model substrate" for benchmarking new Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalysts and for synthesizing peptidomimetic 1,2,3-triazole libraries.

This guide details the synthesis, purification, and "click" reaction protocols for this specific molecule, emphasizing its utility in fragment-based drug discovery (FBDD) where the


-tolyl acetamide moiety acts as a hydrophobic pharmacophore.
Physicochemical Profile
PropertyData
Molecular Formula

Molecular Weight 190.20 g/mol
Appearance Colorless plate-like crystals
Melting Point 360–362 K (87–89 °C)
Key IR Signature

(Strong Azide Stretch

)
Solubility Soluble in DMSO, DMF, Hot Ethanol; Low solubility in water

Synthesis of the Azide Precursor

Rationale: Commercial availability can be variable. In-house synthesis from the


-chloroacetamide precursor is cost-effective and ensures high purity, which is critical for metal-catalyzed downstream reactions.
Reaction Scheme

The synthesis proceeds via an


 displacement of the chloride by the azide anion.

SynthesisWorkflow Start 2-Chloro-N-(p-tolyl)acetamide Process Reflux 80°C Ethanol/Water (70:30) 24 Hours Start->Process Reagent Sodium Azide (NaN3) (1.4 equiv) Reagent->Process Isolation Filtration & Wash (Cold Water) Process->Isolation Product 2-Azido-N-(4-methylphenyl)acetamide (Crystals) Isolation->Product Yield ~73%

Figure 1: Synthesis workflow for the azide building block.

Detailed Protocol
  • Reagents: Dissolve 2-chloro-N-(p-tolyl)acetamide (10 mmol) and Sodium Azide (

    
    , 14 mmol) in a mixed solvent system of Ethanol/Water (70:30 v/v, 50 mL) .
    
    • Expert Insight: The 70:30 ratio is critical. It solubilizes the organic chloride while maintaining enough polarity to dissolve the inorganic azide salt, ensuring a homogeneous phase at reflux.

  • Reaction: Reflux the mixture at 80°C for 24 hours .

    • Monitoring: Monitor via TLC (Silica, Hexane:EtOAc 3:1). The starting chloride is less polar than the azide product.

  • Workup: Allow the solution to cool to room temperature. The product will precipitate as the solubility decreases.

  • Purification: Filter the precipitate and wash copiously with cold water to remove excess

    
     and NaCl byproducts.
    
  • Crystallization: Recrystallize from hot ethanol to obtain analytical grade colorless crystals.

Safety Note: While this organic azide is stable (C/N ratio


), always work behind a blast shield when heating azides. Avoid using halogenated solvents (DCM/Chloroform) with sodium azide to prevent the formation of explosive di-azidomethane.

CuAAC Click Chemistry Protocol

Rationale: This protocol uses the "Gold Standard" CuSO4/Ascorbate system. The 2-azido-N-(4-methylphenyl)acetamide is reacted with phenylacetylene (model alkyne) to form a 1,4-disubstituted triazole.

The Catalytic Cycle & Workflow

ClickCycle Azide Azide Substrate (2-azido-N-(p-tolyl)acetamide) Intermediate Cu(I)-Acetylide Intermediate Azide->Intermediate Coordination Alkyne Alkyne Partner (e.g., Phenylacetylene) Alkyne->Intermediate Deprotonation CatSystem Catalyst System CuSO4 (5 mol%) + Na-Ascorbate (10 mol%) CatSystem->Intermediate Reduction to Cu(I) Product 1,2,3-Triazole Product (Precipitate) Intermediate->Product Cycloaddition

Figure 2: Simplified CuAAC catalytic workflow.

Step-by-Step Procedure
  • Preparation: In a 20 mL scintillation vial, dissolve 2-azido-N-(4-methylphenyl)acetamide (1.0 mmol) and Phenylacetylene (1.1 mmol) in

    
    -Butanol/Water (1:1 v/v, 5 mL) .
    
    • Note: If the azide is not fully soluble, add small amounts of DMF until clear.

  • Catalyst Addition:

    • Add

      
        (0.05 mmol, 5 mol% in 100 
      
      
      
      L water).
    • Add Sodium Ascorbate (0.10 mmol, 10 mol% in 100

      
      L water).
      
    • Observation: The solution should turn a bright orange/yellow (characteristic of Cu(I) acetylides) before fading to pale yellow or clear as the reaction proceeds.

  • Incubation: Stir vigorously at room temperature for 6–12 hours .

  • Self-Validation (Endpoint):

    • Visual: Heavy precipitation of the triazole product usually occurs.

    • Spectroscopic: Take an aliquot for IR analysis. The reaction is complete when the strong azide peak at

      
        disappears completely.
      
  • Isolation: Dilute with water (10 mL), filter the solid, and wash with dilute ammonium hydroxide (to remove copper traces) followed by water.

Applications in Drug Discovery[5][6]

Fragment-Based Library Generation

The amide-tolyl motif is a privileged scaffold. By keeping the 2-azido-N-(4-methylphenyl)acetamide constant and varying the alkyne partner, researchers generate libraries of 1,4-disubstituted-1,2,3-triazoles .

  • Target: Peptidomimetics (the triazole mimics a trans-amide bond).

  • Activity: These derivatives often show antibacterial activity (e.g., against S. aureus) and antifungal properties.

Catalyst Benchmarking

Because this azide is a solid and easy to handle, it is the standard substrate for testing new ligands (e.g., THPTA, TBTA) or heterogeneous catalysts (Cu-nanoparticles).

  • Metric: If a new catalyst cannot convert this azide (sterically unhindered) to the triazole in >90% yield, the catalyst is deemed inactive.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Solution turns blue/green Copper oxidation (

dominance)
Oxygen has entered. Add more Sodium Ascorbate (5 mol%). Purge headspace with

.
Reaction stalls (<50% conversion) Catalyst poisoning or insolubilityAdd a ligand like TBTA or THPTA (1:1 ratio with Cu) to stabilize Cu(I). Switch solvent to DMSO/Water.
Product is green/blue solid Copper trapping in productWash the solid with EDTA (0.1 M) or dilute

to chelate residual copper.
Azide peak (

) persists
Incomplete reactionIncrease temperature to 40°C. Ensure alkyne is not volatile/evaporated.

References

  • Missioui, M., et al. (2022).[1][2][3] "2-Azido-N-(4-methylphenyl)acetamide."[1][2][4] IUCrData, 7(6), x220621. (Detailed synthesis and crystal structure data).

  • BroadPharm. (2022).[6] "Protocol for Azide-Alkyne Click Chemistry." (General CuAAC conditions and ligand usage).

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews, 39(4), 1302-1315. (Mechanistic insights).

  • PubChem. (n.d.).[7][4][8] "2-Azido-N-(4-methylphenyl)acetamide Compound Summary." (Physicochemical properties).[1][2][7][4][3][6][8][9][10][11]

Sources

Application

Application Note: Advanced Synthetic Routes to Substituted N-Arylacetamides

Abstract & Strategic Importance The N-arylacetamide motif is a cornerstone of medicinal chemistry, serving as the pharmacophore for analgesics (e.g., Paracetamol/Acetaminophen), a robust protecting group for anilines, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The N-arylacetamide motif is a cornerstone of medicinal chemistry, serving as the pharmacophore for analgesics (e.g., Paracetamol/Acetaminophen), a robust protecting group for anilines, and a key intermediate in heterocycle synthesis. While classical acetylation is ubiquitous, it often fails with deactivated anilines or generates excessive waste.

This Application Note provides a tiered guide to three distinct synthetic methodologies:

  • Green Aqueous Acetylation: For standard, electron-rich to neutral substrates.

  • Boric Acid Catalysis: For direct condensation with high atom economy.

  • Buchwald-Hartwig Amidation: For installing acetamide groups onto aryl halides (the "reverse" disconnection).

Method Selection Framework

Before selecting a protocol, utilize the following decision tree to determine the optimal route based on substrate availability and electronic properties.

MethodSelection Start Start: Target N-Arylacetamide SubstrateQ What is your starting material? Start->SubstrateQ Aniline Aniline (Ar-NH2) SubstrateQ->Aniline Halide Aryl Halide (Ar-X) SubstrateQ->Halide ElectronicQ Electronic Nature of Aniline? Aniline->ElectronicQ MethodC Method C: Pd-Catalyzed Amidation (Buchwald-Hartwig) Halide->MethodC Use Acetamide + Pd Cat. Rich Electron Rich / Neutral (e.g., -OMe, -Me) ElectronicQ->Rich Poor Electron Deficient (e.g., -NO2, -CN) ElectronicQ->Poor MethodA Method A: Aqueous Acetylation (Green, Fast) Rich->MethodA Preferred MethodB Method B: Boric Acid Catalysis (High Atom Economy) Poor->MethodB High Temp Required Poor->MethodC Alternative if Aniline unavailable

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and electronic deactivation.

Detailed Protocols

Method A: Green Aqueous Acetylation (The "Paracetamol" Route)

Best for: Electron-rich anilines, scale-up, and environmentally sensitive workflows. Mechanism: Nucleophilic acyl substitution. Sustainability: Uses water as solvent; eliminates chlorinated solvents and excess base.

Protocol
  • Preparation: In a 125 mL Erlenmeyer flask, suspend Substituted Aniline (10 mmol) in Distilled Water (30 mL) .

  • Dissolution (Optional): If the aniline is insoluble, add HCl (conc., 1.0 equiv) to form the water-soluble anilinium salt, then buffer with Sodium Acetate (1.2 equiv) .

  • Acetylation: Warm the suspension to 50°C. Slowly add Acetic Anhydride (1.1 equiv, 1.1 mL) over 5 minutes.

    • Note: The reaction is exothermic.[1] Monitor internal temperature.[2]

  • Crystallization: Vigorously stir for 10–15 minutes. The solution will often turn clear before the product precipitates as a white solid.

  • Workup: Cool in an ice bath for 20 minutes. Filter the precipitate via Buchner funnel. Wash with cold water (2 x 10 mL).

  • Purification: Recrystallize from water or ethanol/water mixtures if necessary.

Validation Data (Paracetamol Synthesis):

  • Yield: typically 65–75%.

  • Melting Point: 169–170°C (Lit. 169°C).

  • Reference: [1].

Method B: Boric Acid Catalyzed Direct Amidation

Best for: High atom economy, avoiding acetic anhydride (regulated precursor), and moderately deactivated anilines. Mechanism: Formation of a reactive monoacyloxyboron intermediate or B-O-B dimer which activates the carboxylic acid.

Protocol
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add Substituted Aniline (10 mmol) , Acetic Acid (10 mmol) , and Boric Acid (10 mol%, 0.1 equiv) .

  • Solvent: Add Toluene or Fluorobenzene (20 mL) .

    • Why Fluorobenzene? It forms a lower-boiling azeotrope with water than toluene, allowing water removal at milder temperatures (approx. 85°C).

  • Reaction: Reflux for 12–24 hours with continuous water removal via the Dean-Stark trap.

  • Workup: Cool to room temperature. The catalyst (boric acid) often precipitates and can be filtered off or removed via aqueous wash.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue.

Key Insight: This method generates only water as a byproduct, offering the highest atom economy. Reference: [2].

Method C: Buchwald-Hartwig Amidation (Cross-Coupling)

Best for: "Impossible" substrates where the aniline is unstable or unavailable, but the aryl halide is cheap. Excellent for ortho-substituted systems. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, ligand exchange (amide binding), and reductive elimination.[3]

Critical Reagents
  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is preferred over Pd(OAc)₂ to avoid induction periods.

  • Ligand: Xantphos is the "Gold Standard" for primary amides (like acetamide). Its wide bite angle (111°) facilitates the difficult reductive elimination of the C-N bond.

  • Base: Cs₂CO₃ (Cesium Carbonate) is superior to NaOtBu for functional group tolerance (esters, nitriles).

Protocol
  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.

  • Charge Solids: Add Aryl Bromide/Chloride (1.0 mmol) , Acetamide (1.2 mmol) , Pd₂(dba)₃ (1–2 mol%) , Xantphos (2–4 mol%) , and Cs₂CO₃ (1.4 mmol) .

  • Solvent: Add anhydrous 1,4-Dioxane (2–3 mL) via syringe.

  • Reaction: Seal and heat to 100°C for 8–16 hours.

    • Monitoring: TLC will show the disappearance of the aryl halide.

  • Workup: Dilute with EtOAc, filter through a celite pad to remove Pd black and inorganic salts.

  • Purification: Silica gel flash chromatography (typically EtOAc/Hexanes gradient).

BuchwaldMechanism Pd0 Pd(0)-Xantphos (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigEx Ligand Exchange (Ar-Pd-NHAc) OxAdd->LigEx + Acetamide + Base RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->Pd0 Regeneration Product N-Arylacetamide (Ar-NH-Ac) RedElim->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amidation using Xantphos.

Reference: [3].[4][5]

Comparative Analysis

FeatureMethod A (Aqueous)Method B (Boric Acid)Method C (Buchwald)
Substrate AnilineAnilineAryl Halide
Reagent Acetic AnhydrideAcetic AcidAcetamide
Atom Economy Low (AcOH waste)High (Water waste)Low (Base/Halide waste)
Cost LowVery LowHigh (Pd/Ligand)
Scope Electron-rich/NeutralBroadSterically Hindered / Deactivated
Key Risk Exotherm controlHigh Temp / Water removalO2 sensitivity / Catalyst cost

References

  • Tang, P. (2005). Boric Acid Catalyzed Amidation. Organic Syntheses / RSC. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2002).[4] Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex.[4] Journal of the American Chemical Society, 124(21), 6043–6048.[4] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of Paracetamol by Acetylation. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to Assessing the Biological Activity of Synthesized Acetamide Compounds

Introduction: The Therapeutic Potential of Acetamide Scaffolds Acetamide derivatives represent a versatile and highly significant class of organic compounds in medicinal chemistry.[1] Their structural simplicity, charact...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Acetamide Scaffolds

Acetamide derivatives represent a versatile and highly significant class of organic compounds in medicinal chemistry.[1] Their structural simplicity, characterized by a central acetamide group (CH₃CONH₂), allows for extensive functionalization, leading to a diverse array of pharmacological activities.[1] This inherent adaptability makes the acetamide scaffold a privileged structure in the design of novel therapeutic agents. Researchers have successfully developed acetamide-based compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The biological mechanism of these compounds often involves targeted interactions with enzymes and proteins, disrupting pathways essential for disease progression.[1][5]

This comprehensive guide provides a detailed methodological framework for researchers, scientists, and drug development professionals to assess the biological activity of newly synthesized acetamide compounds. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the underlying principles of each assay.

I. Assessment of Anticancer Activity

A primary focus in the development of novel acetamide derivatives is their potential as anticancer agents.[2][6] A fundamental and widely adopted method for screening the cytotoxic effects of new compounds on cancer cell lines is the MTT assay.[2][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treatment Day 2: Compound Treatment cluster_assay Day 4: MTT Assay plate_cells Plate cancer cells in a 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_overnight prepare_compounds Prepare serial dilutions of acetamide compounds treat_cells Add compounds to respective wells prepare_compounds->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing anticancer activity using the MTT assay.

Detailed Protocol: MTT Assay for Anticancer Activity

This protocol is adapted from established methodologies and is suitable for adherent cancer cell lines.[7][8][9]

Materials:

  • Synthesized acetamide compounds

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)[2]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[2]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells with viability greater than 90%.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]

    • Include wells with medium only as a blank control.[9]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of each acetamide compound in DMSO.

    • Perform serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and an untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9][11]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7][8]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][8]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][8]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability against the compound concentration. A lower IC₅₀ value indicates higher cytotoxic potency.[2]

Data Presentation: Comparative Anticancer Activity
Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
AC-01MCF-715.2Doxorubicin1.2
AC-02MCF-78.9Doxorubicin1.2
AC-01HepG222.5Doxorubicin0.8
AC-02HepG212.1Doxorubicin0.8

II. Assessment of Antimicrobial Activity

Many acetamide derivatives have shown promising antimicrobial properties.[1][12] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.[13]

Principle of Broth Microdilution

This method involves exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium.[13] The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[13][14] This method provides quantitative results and is amenable to high-throughput screening.[15][16]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prepare_compounds Prepare serial dilutions of acetamide compounds prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) dispense_compounds Dispense compound dilutions into 96-well plate add_inoculum Add bacterial inoculum to each well dispense_compounds->add_inoculum incubate_plate Incubate plate at 35-37°C for 16-20 hours read_mic Visually inspect for growth and determine MIC incubate_plate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][17][18][19][20]

Materials:

  • Synthesized acetamide compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[21]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[15]

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile 96-well U-bottom microplates

  • Spectrophotometer or turbidimeter

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each acetamide compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compounds in CAMHB in a separate 96-well plate to achieve the desired concentration range.[15]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of the 96-well plate.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[13]

    • Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).[13]

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[13][22]

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the acetamide compound that completely inhibits visible growth of the organism.[13] The growth control well should show distinct turbidity, and the sterility control well should remain clear.[13]

Data Presentation: Comparative Antimicrobial Activity
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
AC-031632Gentamicin12
AC-04816Gentamicin12
AC-05>128>128Gentamicin12

III. Assessment of Anti-inflammatory Activity

Acetamide derivatives have also been investigated for their anti-inflammatory potential.[4] A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle of the Nitric Oxide (NO) Production Assay

Macrophages, when activated by inflammatory stimuli like LPS, produce nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS).[23] NO is a key inflammatory mediator. In this assay, the production of NO is indirectly quantified by measuring the accumulation of its stable end-product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[24][25] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[26][27]

Signaling Pathway: LPS-induced NO Production

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS_gene iNOS Gene (in nucleus) NFkB->iNOS_gene promotes transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces Acetamide Acetamide Compound Acetamide->NFkB inhibits? Acetamide->iNOS_protein inhibits?

Caption: Simplified pathway of LPS-induced nitric oxide production in macrophages.

Detailed Protocol: Nitric Oxide Production Assay

This protocol is designed for the murine macrophage cell line RAW 264.7.[24]

Materials:

  • Synthesized acetamide compounds

  • RAW 264.7 macrophage cell line

  • Complete DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

  • 96-well flat-bottom sterile microplates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment and Stimulation:

    • Prepare dilutions of the acetamide compounds in a complete medium.

    • Pre-treat the cells with the compounds for 1-2 hours before LPS stimulation.

    • Stimulate the cells with LPS (final concentration of 1 µg/mL) in the presence of the compounds.

    • Include controls: untreated cells, cells treated with LPS only, and cells treated with compounds only (to check for direct effects on cell viability).

    • Incubate the plate for 24 hours.[27]

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50-100 µL of the culture supernatant from each well.

    • In a new 96-well plate, add the collected supernatant.

    • Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).

    • Add an equal volume of Griess reagent to all samples and standards.[23]

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement:

    • Measure the absorbance at 540-570 nm using a microplate reader.[27]

Data Analysis:

Calculate the nitrite concentration in each sample using the sodium nitrite standard curve. The percentage of NO production inhibition is calculated as:

% Inhibition = [1 - (Nitrite in treated cells / Nitrite in LPS-only cells)] x 100

It is crucial to perform a concurrent cell viability assay (e.g., MTT) to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.[4]

Data Presentation: Inhibition of Nitric Oxide Production
Compound IDConcentration (µM)% Inhibition of NO ProductionCell Viability (%)
AC-061065.498.2
AC-062582.195.6
AC-071025.399.1
AC-072545.897.5

Conclusion

The methodologies described in this guide provide a robust framework for the initial assessment of the biological activities of novel acetamide compounds. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory properties, researchers can identify promising lead candidates for further development. Adherence to these detailed protocols, along with careful data analysis and interpretation, is essential for generating reliable and reproducible results, thereby accelerating the journey from chemical synthesis to potential therapeutic application.

References

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Available at: [Link]

  • Khan, F., et al. (2023).
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Patsnap Synapse. (2024). What is Acetamide used for?. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Available at: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Available at: [Link]

  • Bio-protocol. (2018). Broth microdilution susceptibility testing. Available at: [Link]

  • ResearchGate. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of the synthesized compounds. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available at: [Link]

  • NCBI. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Available at: [Link]

  • CLSI. (2024). CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • RSC Publishing. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Biochemical Assays for Evaluating Anticancer Activity and Validating Mechanisms of Action in Coordination/Organometallic Compounds (Review). Available at: [Link]

  • ACS Omega. (2026). Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups. Available at: [Link]

  • PMC. (n.d.). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][8][16][28] thiadiazine derivatives. Available at: [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • PMC. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Available at: [Link]

  • FDA. (2026). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and bioactivity evaluation of novel acetamide-derived compounds bearing a methylsulfonyl unit. Available at: [Link]

  • NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available at: [Link]

  • PubMed. (n.d.). Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. Available at: [Link]

  • PMC. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Available at: [Link]

  • MDPI. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Available at: [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Available at: [Link]

  • Bio-protocol. (n.d.). 3.8. Nitric Oxide Production Measurements in Macrophage Cells. Available at: [Link]

  • PMC. (n.d.). Antitumor activity of new chemical compounds in triple negative mammary adenocarcinoma models. Available at: [Link]

  • ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Available at: [Link]

  • PMC. (2023). A novel cell-based screen identifies chemical entities that reverse the immune-escape phenotype of metastatic tumours. Available at: [Link]

  • RSC Publishing. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. Available at: [Link]

  • MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Available at: [Link]

  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Available at: [Link]

  • Journal of the American Chemical Society. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Azido-N-(4-methylphenyl)acetamide Synthesis

Case ID: AZ-TOL-001 Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Status: Active Executive Summary The synthesis of 2-azido-N-(4-methylphenyl)acetamide (also known as 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZ-TOL-001 Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Status: Active

Executive Summary

The synthesis of 2-azido-N-(4-methylphenyl)acetamide (also known as 2-azido-N-p-tolylacetamide) is a classic two-step sequence: N-acylation followed by nucleophilic substitution (


) . While the literature often reports yields between 70–89%, real-world reproducibility frequently suffers due to incomplete conversion during the azide displacement step or hydrolysis during workup.

This guide moves beyond standard textbook procedures, offering field-proven modifications—specifically the Finkelstein-assisted substitution —to maximize throughput and safety.

Module 1: The Synthetic Workflow

To diagnose yield loss, we must first visualize the standard pathway and identified failure points.

SynthesisPath Start p-Toluidine Inter Intermediate: 2-chloro-N-(4-methylphenyl)acetamide Start->Inter Step 1: Acylation (0°C -> RT) Reagent1 Chloroacetyl Chloride (Base: TEA or K2CO3) Product Target: 2-azido-N-(4-methylphenyl)acetamide Inter->Product Step 2: Substitution (Reflux) Reagent2 Sodium Azide (NaN3) (Optional: NaI Catalyst)

Figure 1: The two-step synthetic pathway. Step 2 (Red Arrow) is the rate-limiting step where most yield losses occur.

Module 2: Troubleshooting & Optimization Guides

Phase 1: The Precursor (Acylation Step)

Target: 2-chloro-N-(4-methylphenyl)acetamide

User Question: "My intermediate is sticky/oily and the yield is low (<60%). How do I get a clean solid?"

The Technical Solution: The reaction between


-toluidine and chloroacetyl chloride releases HCl. If this acid is not neutralized, it protonates the unreacted amine, removing it from the reaction cycle.
  • Base Selection: Do not rely solely on the amine to act as its own base. Add Triethylamine (1.1 eq) or Potassium Carbonate (

    
    ) .
    
  • Temperature Control: This reaction is exothermic. Add the acid chloride dropwise at 0°C . High temperatures cause di-acylation (side product).

  • The "Crash" Protocol:

    • Pour the reaction mixture into ice-cold water containing dilute HCl (pH ~2).

    • Why? The HCl keeps unreacted

      
      -toluidine soluble in water, while your amide product precipitates out.
      
    • Result: Filtration yields a clean white solid (m.p. ~117°C) ready for Step 2 without column chromatography.

Phase 2: The Azidation (The Yield Killer)

Target: 2-azido-N-(4-methylphenyl)acetamide[1]

User Question: "The reaction is slow. I see starting material on TLC even after 24 hours refluxing in acetone. Can I heat it higher?"

The Technical Solution: This is a classic


 reaction. Acetone allows for easy workup but has a low boiling point (56°C), which results in sluggish kinetics.
Protocol A: The Solvent Switch (High Yield)

Switch from Acetone/Water to DMF (Dimethylformamide) or DMSO .

  • Logic: These polar aprotic solvents solvate the sodium cation (

    
    ) effectively, leaving the azide anion (
    
    
    
    ) "naked" and highly reactive.
  • Procedure: Stir at 60–80°C . Conversion usually completes in <4 hours.

  • Workup: Pour into excess ice water. The organic product will precipitate immediately (DMF is water-miscible; the product is not).

Protocol B: The Finkelstein Modification (Catalytic Boost)

If you must use Acetone (for easier drying), add Sodium Iodide (10 mol%) .

  • Mechanism:

    
     is a mediocre leaving group. 
    
    
    
    displaces
    
    
    to form the transient iodo-intermediate. The
    
    
    is a superb leaving group, which
    
    
    displaces rapidly.
    
    
    
    
  • Benefit: Increases reaction rate by 2–5x without changing solvents.

Module 3: Critical Safety Data (HSE)

WARNING: Azide chemistry carries specific explosion risks.[2]

HazardCausePrevention Protocol
Explosive Gas Acidification of

generates Hydrazoic Acid (

)
.
NEVER acidify the waste stream of Step 2. Quench excess azide with bleach or nitrous acid before disposal.
Explosive Solvent Dichloromethane (DCM) +

can form Diazidomethane .
STRICT PROHIBITION: Do not use DCM or Chloroform as solvents for the azide step. Use DMF, Acetone, or Toluene.
Shock Sensitivity Metal spatulas + Azide dust.Use Teflon or plastic spatulas only. Avoid metal-to-metal friction.

Module 4: Data & Comparison

Solvent System Efficiency Matrix

Solvent SystemTemp LimitReaction TimeTypical YieldWorkup Difficulty
Acetone : Water (7:3) ~60°C12–24 h60–70%Low (Evaporation)
Ethanol (95%) ~78°C8–12 h65–75%Low (Crystallization)
DMF (Recommended) 80°C2–4 h 85–92% Medium (Water Crash)

Module 5: Troubleshooting Logic Tree

Use this flowchart to determine the next step if your yield is below 70%.

Troubleshooting Start Yield < 70%? CheckTLC Check TLC: Starting Material Left? Start->CheckTLC YesSM YES: Incomplete Conversion CheckTLC->YesSM Yes NoSM NO: Product Lost in Workup CheckTLC->NoSM No SolventCheck Current Solvent? YesSM->SolventCheck Acetone Acetone/EtOH SolventCheck->Acetone DMF DMF/DMSO SolventCheck->DMF FixAcetone Add 10% NaI (Catalyst) OR Switch to DMF Acetone->FixAcetone FixDMF Increase Temp to 80°C Check NaN3 Quality DMF->FixDMF CheckWash Did you wash with excess water? NoSM->CheckWash FixWash Product may be partially soluble. Back-extract aqueous layer with Ethyl Acetate. CheckWash->FixWash

Figure 2: Decision matrix for diagnosing yield failures.

References

  • Missioui, M., et al. (2022).[1][3][4] 2-Azido-N-(4-methylphenyl)acetamide.[1] IUCrData. [Link][5]

  • University of Wisconsin-Madison . (n.d.). Safe Handling of Sodium Azide. Environment, Health & Safety. [Link]

  • Keicher, T., & Löbbecke, S. (2018). Organic Azides. In: Organic Azides: Syntheses and Applications. (Standard reference for azide kinetics and solvent effects).

Sources

Optimization

Technical Support Center: Troubleshooting Failed Click Reactions with 2-azido-N-(4-methylphenyl)acetamide

Welcome to the technical support center for troubleshooting click chemistry reactions involving 2-azido-N-(4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting click chemistry reactions involving 2-azido-N-(4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Our approach is rooted in explaining the "why" behind each experimental step, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the "click" reaction I am using?

The reaction you are performing is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction forms a stable triazole ring by joining an azide (in your case, 2-azido-N-(4-methylphenyl)acetamide) and a terminal alkyne. The term "click" refers to the reaction's high efficiency, reliability, and selectivity, meaning it proceeds rapidly to high yield with minimal side products under mild conditions.[1][2] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which requires high temperatures and often yields a mixture of products, the copper(I) catalyst dramatically accelerates the reaction and ensures the specific formation of the 1,4-disubstituted triazole isomer.[1]

Q2: Why is a copper(I) catalyst necessary, and what is the role of the reducing agent (e.g., sodium ascorbate)?

The active catalyst in this reaction is the copper(I) ion (Cu⁺). However, Cu(I) is unstable and readily oxidizes to the inactive copper(II) state (Cu²⁺) in the presence of oxygen.[3] Therefore, a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture. Its primary role is to continually regenerate the active Cu(I) catalyst from any Cu(II) that forms, ensuring the catalytic cycle proceeds efficiently.[1][3] Often, the reaction is initiated with a Cu(II) salt (like CuSO₄) and sodium ascorbate, which generates the active Cu(I) species in situ.[1][4]

Q3: I see protocols that include a ligand like TBTA or THPTA. Is it always necessary?

While not strictly essential for all CuAAC reactions, using a stabilizing ligand is highly recommended, especially in biological or complex chemical systems.[5] Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serve several crucial functions:

  • Stabilize the Cu(I) catalytic state , protecting it from oxidation and disproportionation.[5][6]

  • Increase the solubility and availability of the copper catalyst , preventing the formation of inactive copper aggregates.[6]

  • Accelerate the reaction rate , particularly at low reactant concentrations.[6]

  • In biological applications, they protect sensitive biomolecules from damage by reactive oxygen species (ROS) that can be generated by the Cu/ascorbate system.[7][8]

For robust and reproducible results with 2-azido-N-(4-methylphenyl)acetamide, incorporating a ligand is a best practice.

Troubleshooting Guide: Diagnosing and Resolving Failed Reactions

This section is organized by common symptoms of reaction failure. For each issue, we will explore potential causes and provide actionable solutions.

Symptom 1: No Reaction or Very Low Yield

Your reaction has been running for the expected duration, but analysis (e.g., by TLC, LC-MS, or NMR) shows only starting materials.

Q: Could my copper catalyst be inactive?

This is the most common cause of CuAAC reaction failure. The active Cu(I) catalyst is sensitive to oxygen.

  • Diagnosis: Has the reaction mixture been exposed to air for an extended period? Was the sodium ascorbate solution freshly prepared? Ascorbate solutions can degrade over time, losing their reducing power.

  • Solution:

    • Degas your solvents: Before starting the reaction, sparge your solvents with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.[5]

    • Use freshly prepared reducing agent: Always prepare your sodium ascorbate solution immediately before use.[7]

    • Work under an inert atmosphere: For highly sensitive reactions, consider setting up the reaction in a glovebox or using standard Schlenk line techniques to maintain an oxygen-free environment.[5]

    • Consider the order of addition: A recommended practice is to pre-mix the copper source (e.g., CuSO₄) with the ligand (e.g., THPTA) before adding them to the solution of your azide and alkyne. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[3][5] This ensures the ligand can complex with the copper before reduction, preventing the precipitation of inactive copper species.[5]

Q: Are my starting materials, including 2-azido-N-(4-methylphenyl)acetamide, pure and stable?

The integrity of your reactants is critical for a successful reaction.

  • Diagnosis: Have you confirmed the purity of your 2-azido-N-(4-methylphenyl)acetamide and your alkyne partner by NMR or another analytical technique? Azides are generally stable but can be sensitive to strong acids or reducing agents not involved in the click reaction. Alkynes, especially terminal ones, can sometimes undergo side reactions like homocoupling (Glaser coupling) in the presence of copper and oxygen.[4]

  • Solution:

    • Verify reactant purity: If in doubt, purify your starting materials.

    • Proper storage: Store your azide compound in a cool, dark place.

    • Check for alkyne homocoupling: The formation of a precipitate or discoloration could indicate alkyne homocoupling. Using a slight excess of sodium ascorbate can help suppress this side reaction.[1]

Q: Is the solvent system appropriate for my reaction?

Solvent choice can significantly impact reaction rate and yield.

  • Diagnosis: Are your azide and alkyne fully soluble in the chosen solvent system? Insoluble reactants will lead to a slow or incomplete reaction.

  • Solution:

    • Ensure solubility: The CuAAC reaction is compatible with a wide range of solvents, including water, DMSO, DMF, THF, and mixtures thereof.[5] Choose a solvent or solvent mixture in which all components are fully dissolved.

    • Consider aqueous systems: Water, often in a mixture with a co-solvent like t-butanol or DMSO, is an excellent solvent for CuAAC and can even accelerate the reaction.[1]

Symptom 2: Formation of a Precipitate and Inconsistent Results

You observe the formation of a colored precipitate (often red, purple, or black) in your reaction vessel, and the reaction yield is inconsistent between runs.

Q: Why is a precipitate forming in my reaction?

This often points to issues with the copper catalyst's solubility or stability.

  • Diagnosis: Are you using a ligand? The absence of a ligand can lead to the formation of insoluble, inactive polynuclear copper(I) acetylides.[6] Certain alkynes, like propiolic acid, are known to form insoluble precipitates with copper(I) in some solvent systems.[9]

  • Solution:

    • Incorporate a stabilizing ligand: As mentioned, ligands like TBTA or THPTA are crucial for keeping the copper catalyst soluble and active.[5][6]

    • Optimize the solvent system: If you suspect your alkyne is forming an insoluble copper salt, try a different solvent system. For instance, acetonitrile/water systems can sometimes stabilize the copper(I) through coordination, preventing precipitation.[9]

    • Adjust the order of addition: Adding the copper/ligand solution to the azide/alkyne mixture before adding the ascorbate can prevent the premature formation of insoluble copper acetylides.[5]

Q: Could other functional groups in my molecules be interfering with the reaction?

While click chemistry is known for its high functional group tolerance, certain groups can interfere with the copper catalyst.

  • Diagnosis: Do your reactants contain strong chelating groups, such as thiols or certain nitrogen heterocycles? These can bind to the copper catalyst, sequestering it from the catalytic cycle.

  • Solution:

    • Protect interfering groups: If possible, protect any functional groups that could strongly chelate copper.

    • Increase catalyst and ligand loading: In some cases, increasing the concentration of the copper catalyst and ligand (while maintaining their ratio) can overcome the inhibitory effects of chelating groups. It's generally recommended to use at least five equivalents of ligand relative to copper.[8]

Experimental Protocols and Data

General Protocol for a CuAAC Reaction with 2-azido-N-(4-methylphenyl)acetamide

This protocol provides a robust starting point for your experiments.

  • Preparation of Stock Solutions:

    • 2-azido-N-(4-methylphenyl)acetamide: 10 mM in DMSO.

    • Alkyne partner: 10 mM in DMSO.

    • Copper(II) sulfate (CuSO₄): 20 mM in water.[7]

    • THPTA ligand: 50 mM in water.[7]

    • Sodium Ascorbate: 100 mM in water (prepare fresh).[7]

  • Reaction Setup (for a 1 mL final volume): a. In a clean microcentrifuge tube, combine:

    • 100 µL of 10 mM 2-azido-N-(4-methylphenyl)acetamide solution (1 µmol, 1.0 eq).
    • 110 µL of 10 mM alkyne solution (1.1 µmol, 1.1 eq).
    • Buffer (e.g., phosphate buffer, pH 7) to bring the volume to ~900 µL.[8] b. Prepare the catalyst premix: In a separate tube, mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA. Let this stand for 1-2 minutes.[3][7] c. Add the 15 µL of the catalyst premix to the main reaction tube. d. Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution.[7] e. Close the tube to minimize oxygen exposure and mix gently (e.g., on a rotator) at room temperature for 1-2 hours.[7]
  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, the product can be isolated by standard methods such as extraction or chromatography.

Troubleshooting Parameter Comparison Table
ParameterStandard ConditionTroubleshooting ActionRationale
Catalyst 1 mol% Cu(I)Increase to 2-5 mol%To overcome catalyst poisoning or low reactivity.
Ligand:Cu Ratio 5:1Increase to 10:1To better protect the catalyst and prevent side reactions.[8]
Reducing Agent 5-10 eq. Sodium AscorbateUse freshly prepared solutionEnsures sufficient reducing capacity to maintain Cu(I) state.[7]
Solvent DMSO, DMF, H₂O/tBuOHTest different solvent systemsTo improve solubility of all reactants.[5]
Atmosphere AirDegas solvents; use inert gasTo prevent oxidation of the active Cu(I) catalyst.[5]
Temperature Room TemperatureGently heat to 40-60°CTo accelerate sluggish reactions, though often not necessary.[10]

Visualizations: Mechanisms and Workflows

Core Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide Alkyne R'-C≡CH Alkyne->Cu_Acetylide Coordination & Deprotonation Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle Azide R-N₃ (2-azido-N-(4-methylphenyl)acetamide) Azide->Metallacycle Coordination Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted Triazole Triazolide->Product Protonolysis Proton_Source H⁺ Proton_Source->Product Product->CuI Catalyst Regeneration

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Workflow for a Typical Click Reaction

Click_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ligand, Ascorbate) Start->Prepare_Stocks Mix_Reactants Combine Azide, Alkyne, and Buffer Prepare_Stocks->Mix_Reactants Prepare_Catalyst Prepare Catalyst Premix (CuSO₄ + Ligand) Prepare_Stocks->Prepare_Catalyst Add_Catalyst Add Catalyst Premix to Reactants Mix_Reactants->Add_Catalyst Prepare_Catalyst->Add_Catalyst Initiate Initiate with Fresh Sodium Ascorbate Add_Catalyst->Initiate React React at RT (1-2h) Initiate->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Check_Completion Reaction Complete? Monitor->Check_Completion Workup Work-up & Purify Product Check_Completion->Workup Yes Troubleshoot Troubleshoot (See Guide) Check_Completion->Troubleshoot No End End Workup->End Troubleshoot->Start Re-attempt

Caption: A standard workflow for setting up a CuAAC reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Failed Reaction: Low/No Yield or Precipitate Check_Catalyst Is Catalyst System Optimized? Start->Check_Catalyst Optimize_Catalyst 1. Degas Solvents 2. Use Fresh Ascorbate 3. Add Ligand (e.g., THPTA) 4. Check Order of Addition Check_Catalyst->Optimize_Catalyst No Check_Reactants Are Reactants Pure & Soluble? Check_Catalyst->Check_Reactants Yes Optimize_Catalyst->Start Re-run Reaction Optimize_Reactants 1. Verify Purity (NMR, MS) 2. Ensure Full Solubility 3. Test New Solvent System Check_Reactants->Optimize_Reactants No Check_Interference Any Interfering Functional Groups? Check_Reactants->Check_Interference Yes Optimize_Reactants->Start Re-run Reaction Address_Interference 1. Protect Interfering Groups 2. Increase Catalyst/Ligand Load Check_Interference->Address_Interference Yes Success Successful Reaction Check_Interference->Success No Address_Interference->Start Re-run Reaction

Caption: A decision tree for troubleshooting failed click reactions.

References

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Martin, S. (2021). Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Click chemistry. Retrieved from [Link]

  • Kanan, S., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(5), 1602-1613. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • TMP Chem. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • McCombs, J. R., & Parker, C. G. (2019). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate chemistry, 30(9), 2297–2309. Retrieved from [Link]

  • Debets, M. F., van Berkel, S. S., & van Hest, J. C. M. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(14), 8423–8485. Retrieved from [Link]

  • Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). r/organicchemistry. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. Retrieved from [Link]

  • Abarca-Galean, M., & Palza, H. (2026). Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. Polymers, 18(3), 123. Retrieved from [Link]

  • Barea, E., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2038–2049. Retrieved from [Link]

  • Missioui, M., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. IUCrData, 7(7), x220621. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie (International ed. in English), 48(52), 9879–9883. Retrieved from [Link]

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 654–659. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azido-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • Missioui, M., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 651–653. Retrieved from [Link]

Sources

Troubleshooting

optimization of reaction conditions for 2-azido-N-(p-tolyl)acetamide synthesis

Subject: Optimization & Troubleshooting for Azidation of -Haloacetamides Ticket ID: AZ-TOL-001 Support Level: Tier 3 (Senior Application Scientist) Introduction Welcome to the technical support hub for the synthesis of 2...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization & Troubleshooting for Azidation of


-Haloacetamides
Ticket ID:  AZ-TOL-001
Support Level:  Tier 3 (Senior Application Scientist)

Introduction

Welcome to the technical support hub for the synthesis of 2-azido-N-(p-tolyl)acetamide . This guide addresses the nucleophilic substitution (


) of 2-chloro-N-(p-tolyl)acetamide with sodium azide (

). While chemically straightforward, this reaction presents specific challenges regarding solubility mismatches (organic substrate vs. inorganic azide), safety hazards (explosive intermediates), and purification bottlenecks .

This documentation is structured as a dynamic troubleshooting session to guide you through optimization while ensuring strict safety compliance.

Module 1: Reaction Kinetics & Solvent Engineering

Q: My reaction conversion is stuck at <60% after 12 hours. Increasing temperature didn't help. What is wrong?

A: The issue is likely phase incompatibility , not just thermal energy. The reaction follows an


 mechanism.[1][2] Sodium azide is an ionic salt, soluble in water but insoluble in most organics. Your organic precursor (2-chloro-N-(p-tolyl)acetamide) is hydrophobic. If they cannot mix, they cannot react.

The Solution: Solvent System Optimization You must choose a solvent system that balances the solubility of both reactants or use a Phase Transfer Catalyst (PTC).

Solvent SystemRateWorkup DifficultyRecommendation
DMF or DMSO Fastest HighUse for small scale (<1g). Hard to remove high-boiling solvent; product stays in solution.
Acetone/Water (3:1) Moderate LowRecommended. Good balance. Product often precipitates upon adding more water.
Ethanol/Water (7:3) Moderate LowGolden Standard. Allows for high-temperature reflux (~80°C) and direct crystallization upon cooling.
DCM or Chloroform N/A CRITICAL HAZARD NEVER USE. Reacts with azide to form explosive diazidomethane.
Experimental Workflow: The "Golden Standard" Protocol

Ref: Adapted from Missioui et al. (2022) and standard


 protocols.
  • Dissolution: Dissolve 2-chloro-N-(p-tolyl)acetamide (1.0 eq) in Ethanol (70% v/v).

  • Activation: Add Sodium Azide (

    
    ) (1.5 eq) dissolved in minimal Water (30% v/v).
    
  • Catalysis (Optional): Add 5 mol% Potassium Iodide (KI). This creates a "Finkelstein-like" condition where in-situ formed iodo-intermediate reacts faster with azide.

  • Reflux: Heat to 80°C for 4–6 hours.

  • Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the chloride starting material (

    
    ).
    

Module 2: Critical Safety Protocols

Q: Can I use Dichloromethane (DCM) for the workup extraction?

A: ABSOLUTELY NOT. This is the most dangerous error in azide chemistry. Sodium azide reacts with halogenated solvents (DCM, Chloroform, Dichloroethane) to form Diazidomethane (


) or Azidochloromethane . These are highly volatile, shock-sensitive explosives that can detonate without warning, especially during rotary evaporation.
Safety Decision Tree

Follow this logic flow to ensure safety during your experiment.

SafetyProtocol Start Start Azidation Setup SolventCheck Are you using Halogenated Solvents? (DCM, CHCl3) Start->SolventCheck Stop STOP IMMEDIATELY Risk of Explosion (Diazidomethane) SolventCheck->Stop Yes AcidCheck Is the pH < 7? SolventCheck->AcidCheck No AcidStop STOP Risk of Hydrazoic Acid (HN3) Formation AcidCheck->AcidStop Yes MetalCheck Using Metal Spatulas? AcidCheck->MetalCheck No MetalStop STOP Use Plastic/Ceramic (Heavy Metal Azides) MetalCheck->MetalStop Yes Proceed PROCEED Use Ethanol/Water or Acetone/Water MetalCheck->Proceed No

Figure 1: Safety Logic Flow for Azide Handling. Adherence prevents formation of explosive byproducts.

Module 3: Workup & Purification

Q: My product is an oil/sticky solid. How do I get clean crystals?

A: The "oil" is likely due to trapped solvent or impurities (unreacted chloride). The target molecule, 2-azido-N-(p-tolyl)acetamide, is a solid with a melting point around 108–110°C (or higher depending on polymorphs, often cited ~120°C for pure derivatives).

Troubleshooting the Workup:

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume). Stir vigorously.

    • Why? This crashes out the organic azide while keeping inorganic salts (

      
      , excess 
      
      
      
      ) in the aqueous phase.
  • Induction: If it oils out, scratch the glass side of the beaker with a glass rod or add a seed crystal.

  • Recrystallization (The Fix):

    • Solvent: Ethanol or Ethanol/Water (9:1).

    • Method: Dissolve crude solid in minimal boiling ethanol. Add water dropwise until slightly cloudy. Cool slowly to room temperature, then 4°C.

    • Result: Long, colorless needles or plates.

Mechanism of Synthesis & Impurity Formation

Understanding the pathway helps identify where side products (like hydrolyzed aniline) come from.

ReactionPathway Precursor 2-chloro-N-(p-tolyl)acetamide (Electrophile) TS Transition State (Pentacoordinate) Precursor->TS + NaN3 SN2 Attack SideProduct Hydrolysis Byproduct (p-Toluidine) Precursor->SideProduct + H2O / Heat (Over-refluxing) Azide Azide Ion (N3-) (Nucleophile) Product 2-azido-N-(p-tolyl)acetamide (Target) TS->Product - Cl-

Figure 2: Reaction pathway showing the SN2 mechanism and potential hydrolysis side-reaction if refluxed too long in aqueous media.

References

  • Missioui, M., et al. (2022).[3] 2-Azido-N-(4-methylphenyl)acetamide.[4][5] IUCrData. [Link]

    • Context: Provides specific crystallographic data and synthesis conditions (Ethanol/Water reflux) for the exact target molecule.
  • University of Illinois Urbana-Champaign (DRS). (2023). Sodium Azide Safety Guide. [Link]

    • Context: Authoritative safety protocols regarding halogen
  • Context: General protocols for SN2 azidation and solvent selection (Polar Aprotic vs. Protic).
  • Keicher, T., & Löbbecke, S. (2019). Organic Azides. In Organic Azides: Syntheses and Applications. Wiley Online Library.

Sources

Optimization

purification challenges of 2-azido-N-(4-methylphenyl)acetamide

Ticket ID: AZ-TOL-9021 | Status: Open Subject: Purification, Stability, and Handling Protocols Executive Summary & Compound Profile User: "I am attempting to synthesize and purify 2-azido-N-(4-methylphenyl)acetamide (als...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZ-TOL-9021 | Status: Open
Subject: Purification, Stability, and Handling Protocols

Executive Summary & Compound Profile

User: "I am attempting to synthesize and purify 2-azido-N-(4-methylphenyl)acetamide (also known as 2-azido-N-(p-tolyl)acetamide) for use as a click-chemistry linker. I am encountering issues with residual starting material and thermal stability concerns."

Support Scientist Response: This compound is an


-azido amide synthesized via nucleophilic substitution of 2-chloro-N-(4-methylphenyl)acetamide. While generally stable compared to lower molecular weight azides, the purification is complicated by the structural similarity between the chloro-precursor and the azido-product.[1]

Compound Specifications (Reference Standard):

Property Value Notes

| Formula |


 | C/N Ratio:  2.25 (Borderline, handle with care) |
| Mol. Weight  | 190.20  g/mol  | |
| Appearance  | Colorless plate-like crystals | |
| Melting Point  | 360–362 K (87–89 °C) | Do not exceed 90°C during drying |
| Key IR Signal  | ~2109 cm⁻¹ | Strong azide stretch (Diagnostic) |
| Key ¹H NMR  | 

4.02 ppm (s, 2H,

) | In DMSO-

|[2]

Safety Protocol: The "Zero Step"

WARNING: Before attempting purification, you must validate your safety setup.

  • C/N Ratio Check: This molecule has 9 carbons and 4 nitrogens (

    
    ).
    
    • Rule: If

      
      , the compound is energetic.[1]
      
    • Verdict:Energetic. While isolable, it must be stored below room temperature and protected from light.[1][3][4]

  • Equipment: Use Teflon or ceramic spatulas only. Metal spatulas can generate friction heat or react to form heavy metal azides (highly explosive) if trace free azide ions are present.[1]

Primary Purification Workflow (Standard Protocol)

The most common failure point is attempting column chromatography when crystallization is far superior for this specific acetanilide derivative.[1]

Step-by-Step Methodology
  • Reaction Quench:

    • The reaction is typically run in Ethanol/Water (70:[2][5][6]30) at reflux.[1][6]

    • Critical Step: Allow the reaction mixture to cool to room temperature naturally. Do not crash cool immediately, or impurities will trap in the lattice.[1]

  • Precipitation (The "Water Crash"):

    • Pour the reaction mixture into an excess of ice-cold water (approx. 5x reaction volume).

    • Stir vigorously for 20 minutes. The hydrophobic tolyl ring drives precipitation.[1]

    • Filter the precipitate.[1]

    • Wash the filter cake 3x with cold water to remove inorganic sodium azide (

      
      ) and sodium chloride.[1]
      
  • Recrystallization (The Polishing Step):

    • Dissolve the crude solid in the minimum amount of hot ethanol .

    • Note: Do not boil excessively. Azides can decompose. Heat just enough to solubilize.[1]

    • Filter the hot solution (if insoluble particles remain).[1]

    • Allow to stand undisturbed at room temperature (or 4°C) for crystallization.[1] Literature suggests slow evaporation/standing can take up to 7 days for high-quality crystals, but overnight is usually sufficient for purity >95%.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My TLC shows two spots very close together."

Diagnosis: Incomplete conversion.[1] The starting material (2-chloro-N-(4-methylphenyl)acetamide) and the product have very similar polarities because the dipole moments of


 and 

are comparable.
  • Solution:

    • Do not use Hexane/EtOAc. These solvents often fail to resolve the dipole difference.[1]

    • Switch to DCM/MeOH (98:2). The slight difference in hydrogen bond accepting capability between the chloride and azide becomes more apparent in chlorinated solvents.[1]

    • Visualization: Both compounds are UV active (aromatic ring), but the product will stain distinctively with Triphenylphosphine/Ninhydrin (Staudinger reduction on the plate -> amine -> purple spot).

Issue 2: "The product is oiling out instead of crystallizing."

Diagnosis: Presence of solvent impurities or "wet" ethanol preventing lattice formation.[1]

  • Solution:

    • Re-dissolve the oil in a small amount of warm ethanol.[1]

    • Add water dropwise until the solution turns slightly turbid (cloud point).[1]

    • Add a seed crystal (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1]

    • Cool slowly.[1]

Issue 3: "I am worried about residual Sodium Azide ( )."

Diagnosis: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 is highly toxic and explosive.[1]
  • Validation: Dissolve a small sample in water; add

    
    .[1] A white precipitate indicates free azide (or chloride).[1]
    
  • Removal: The "Water Crash" (Step 2 above) is usually sufficient because

    
     is highly water-soluble, while the organic product is not. If you suspect residue, re-slurry the solid in water, stir for 30 mins, and re-filter.[1]
    

Visual Workflows

Workflow A: Purification Decision Logic

PurificationLogic Start Crude Reaction Mixture (EtOH/H2O) Precip Pour into Ice Water (Water Crash) Start->Precip Filter Filter Precipitate Precip->Filter Remove NaN3 Check Check Purity (TLC/NMR) Filter->Check Pure Product Pure (Dry in dark) Check->Pure Single Spot Impure Mixture with SM Check->Impure Multi-spot Recryst Recrystallize (Hot Ethanol) Impure->Recryst Preferred Method Column Column Chromatography (DCM/MeOH 99:1) Impure->Column If Recryst Fails Recryst->Check Column->Check

Caption: Decision tree for isolating 2-azido-N-(4-methylphenyl)acetamide, prioritizing crystallization over chromatography.

Workflow B: Safety & Quenching Mechanism

Quenching Waste Azide Waste (Filtrate) Nitrite Add NaNO2 (Sodium Nitrite) Waste->Nitrite Acid Slowly add H2SO4 (Keep T < 10°C) Nitrite->Acid Gas Evolution of NO/N2 (Fume Hood!) Acid->Gas Decomposition Safe Safe Disposal Gas->Safe

Caption: Protocol for chemically destroying excess azide in the filtrate using the nitrous acid method.

Analytical Validation

To confirm you have the correct product and not the starting material, check these specific markers:

TechniqueStarting Material (Cl)Product (N3)Why?
IR Spectroscopy ~700-800 cm⁻¹ (C-Cl stretch)~2109 cm⁻¹ (Azide stretch)The azide peak is unmistakable and strong.
¹H NMR (

)
~4.20 ppm~4.02 ppm The shielding effect changes slightly when Cl is replaced by N3.[1]
Melting Point 160-162°C (Typical for Cl-analog)87-89°C The azide disrupts the lattice packing efficiency compared to the chloride, significantly lowering the MP.

References

  • Missioui, M., et al. (2022).[1][2][5][6] Synthesis and crystal structure of 2-azido-N-(4-methylphenyl)acetamide. IUCrData.

  • Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.

  • University of California Center for Laboratory Safety. (2023).[1] Standard Operating Procedure: Organic Azides.

Sources

Troubleshooting

avoiding impurities in the synthesis of 2-azido-N-(4-methylphenyl)acetamide

Technical Support Center: Alpha-Azido Acetamide Synthesis Ticket ID: AZ-TOL-001 Topic: Impurity Avoidance & Process Safety for 2-azido-N-(4-methylphenyl)acetamide Status: Open Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alpha-Azido Acetamide Synthesis Ticket ID: AZ-TOL-001 Topic: Impurity Avoidance & Process Safety for 2-azido-N-(4-methylphenyl)acetamide Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Ticket" Approach

You are likely here because your product is pink, your LCMS shows a stubborn impurity that won't separate, or you are concerned about the safety profile of your azide intermediate.[1] This guide treats your experiment as a "support ticket," addressing the three most common failure modes in the synthesis of 2-azido-N-(4-methylphenyl)acetamide (also known as N-(p-tolyl)-2-azidoacetamide).

This molecule is a classic "Click Chemistry" precursor. While the chemistry seems simple (Acylation


 Substitution), the polarity of the impurities often mimics the product, leading to co-crystallization issues.[1]

Module 1: The Synthetic Workflow & Control Points

Before troubleshooting, verify your pathway against this logic flow. Impurities are rarely random; they are generated at specific "Failure Nodes."

SynthesisFlow Start p-Toluidine (4-Methylaniline) Intermed Intermediate: 2-Chloro-N-(4-methylphenyl)acetamide Start->Intermed Step 1: Acylation Impurity1 Impurity A: Oxidized Toluidine (Pink/Brown Color) Start->Impurity1 Oxidation (Air/Light) Impurity2 Impurity B: Bis-acylated byproduct (Rare) Start->Impurity2 Excess Acid Chloride Reagent1 + Chloroacetyl Chloride Base (K2CO3 or NaOAc) Reagent1->Intermed Product Target Product: 2-Azido-N-(4-methylphenyl)acetamide Intermed->Product Step 2: SN2 Substitution Impurity3 Impurity C: Unreacted Chloride (Hard to Separate) Intermed->Impurity3 Incomplete Conv. Reagent2 + Sodium Azide (NaN3) (Solvent: Acetone/H2O or EtOH/H2O) Reagent2->Product Hazard SAFETY CRITICAL: Dichloromethane (DCM) DO NOT USE Reagent2->Hazard Incompatible Solvent

Figure 1: Critical Control Points in the synthesis pathway. Note the specific impurity entry points at the oxidation and substitution stages.

Ticket #1: The "Pink Product" Phenomenon

Symptom: The final solid is pink, purple, or brown instead of white/off-white.[1] Diagnosis: Oxidation of unreacted p-toluidine. Root Cause: p-Toluidine is electron-rich and prone to air oxidation, forming quinone-like colored species. If Step 1 (Acylation) is incomplete or if the workup doesn't remove the amine, these colored impurities persist through Step 2.[1]

Troubleshooting Protocol:

  • Stoichiometry Check: Ensure Chloroacetyl chloride is in slight excess (1.1 – 1.2 eq) relative to p-toluidine.

  • The Acid Wash (Critical): The chloro-intermediate is neutral, while the starting material (p-toluidine) is basic.[1]

    • Action: After Step 1, wash the organic layer (or the solid filter cake) with 1M HCl .[1]

    • Mechanism:[2][3] This protonates the unreacted p-toluidine, making it water-soluble (

      
      ), while the amide product remains in the organic phase/solid state.[1]
      
  • Recrystallization: If the intermediate is already pink, recrystallize from Ethanol/Water (1).[1]

Ticket #2: "Stuck at 90%" (The Separation Nightmare)

Symptom: LCMS or NMR shows a mixture of Product and Intermediate.[1] You cannot separate them by column chromatography. Diagnosis: Incomplete SN2 substitution (Co-crystallization). Technical Insight: The chloro-intermediate and the azido-product have nearly identical Rf values on silica gel because the polarity change from


 to 

is minimal in this scaffold. They also tend to co-crystallize, meaning standard purification often fails.

The "Finkelstein" Solution: You must drive the reaction to 100% conversion before workup. You cannot rely on purification to fix incomplete conversion here.

VariableRecommendationWhy?
Solvent Acetone : Water (3:1) NaN3 is insoluble in pure acetone. Water is required to dissolve the azide salt for the reaction to proceed (2).[1]
Catalyst NaI (0.1 eq) Adds a Finkelstein-like boost.[1]

. Iodide is a better leaving group, accelerating the rate.[1]
Temperature Reflux (~60°C) SN2 requires energy, but do not exceed 80°C to prevent azide decomposition.[1]
Monitoring NMR / Mass Spec Do not rely on TLC. Use Mass Spec to look for the disappearance of the Chlorine isotope pattern (M and M+2 in 3:1 ratio).[1]

Step-by-Step Protocol for Step 2:

  • Dissolve 2-chloro-N-(4-methylphenyl)acetamide in Acetone.

  • Add a solution of NaN3 (1.5 eq) in minimal water.

  • Optional: Add 10 mol% Sodium Iodide (NaI).[1]

  • Reflux for 12–24 hours.[2]

  • Workup: Evaporate Acetone. The product usually precipitates from the remaining water. Filter and wash with cold water to remove excess NaN3 and salts.

Ticket #3: Safety & Stability (The "Pop" Sound)

Symptom: Unexpected decomposition or safety concern.[1] Diagnosis: Unsafe handling of organic azides.[4][5][6] Risk Assessment: The Carbon-to-Nitrogen (C/N) ratio for 2-azido-N-(4-methylphenyl)acetamide (


) is:


Rule of Thumb: Organic azides with a C/N ratio < 3 are considered potentially explosive and energy-rich (3).[1] This molecule is on the borderline. It is generally stable at room temperature but can decompose violently if heated dry or subjected to shock.

Mandatory Safety Controls:

  • NO HALOGENATED SOLVENTS: Never reflux sodium azide in Dichloromethane (DCM) or Chloroform.[1] This forms Diazidomethane , which is extremely explosive (3).

  • No Metal Spatulas: Azides react with heavy metals (Iron, Copper, Lead) to form metal azides, which are shock-sensitive primary explosives.[1] Use Teflon or plastic spatulas only.

  • Light Shielding: Store the final product in amber vials. Azides can photodegrade to nitrenes.

FAQ: Rapid Response

Q: Can I use DMF instead of Acetone/Water? A: Yes, NaN3 is more soluble in DMF, often increasing the reaction rate.[1] However, removing DMF requires aqueous workup which can be tedious.[1] Acetone/Water allows for simple precipitation/filtration.

Q: My NMR shows a singlet at ~4.0 ppm and another at ~4.2 ppm. Which is which? A: The


-methylene protons (

) typically shift upfield (lower ppm) relative to the chloro-precursor (

) due to the shielding effect of the azide group vs the electronegative chlorine.[1] However, this depends on the solvent. Always trust the integration and MS data over small chemical shift differences.

Q: How do I clean the glassware? A: Rinse with a dilute solution of Sodium Nitrite (


) in dilute Sulfuric Acid (

).[1] This generates Nitrous Acid (

), which safely decomposes residual azide ions into Nitrogen gas (

) and Nitrous Oxide (4).[1]

References

  • Missioui, M., et al. (2022).[1][2][7][8] "2-Azido-N-(4-methylphenyl)acetamide."[2] IUCrData, 7(6), x220621.[1]

    • Context: Provides the crystal structure and specific synthesis conditions (Ethanol/W
  • Scriven, E. F., & Turnbull, K. (1988).[1][8] "Azides: their preparation and synthetic uses."[2][4][5] Chemical Reviews, 88(2), 297-337.[1] [1]

    • Context: The authoritative review on azide synthesis, solubility, and solvent choices (Acetone/W
  • University of Pittsburgh, Dept of EHS. (2013). "Safe Handling of Azides."[6] Safety Manual.

    • Context: Safety protocols regarding C/N ratios and the prohibition of DCM/Halogen
  • National Research Council. (1995).[1] Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.

    • Context: Standard decontamination procedures for azide glassware using nitrous acid.

Sources

Optimization

optimizing solvent systems for the recrystallization of 2-azido-N-(4-methylphenyl)acetamide

Executive Summary & Chemical Profile This guide addresses the purification of 2-azido-N-(4-methylphenyl)acetamide (also known as 2-azido-N-(p-tolyl)acetamide).[1][2] This compound is an organic azide intermediate often s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide addresses the purification of 2-azido-N-(4-methylphenyl)acetamide (also known as 2-azido-N-(p-tolyl)acetamide).[1][2] This compound is an organic azide intermediate often synthesized via nucleophilic substitution of 2-chloro-N-(4-methylphenyl)acetamide with sodium azide.

The primary challenge in recrystallizing this specific molecule is balancing the removal of unreacted inorganic salts (NaN₃, NaCl) while preventing the thermal decomposition of the azide moiety.

PropertyDataNotes
Formula C₉H₁₀N₄O
Molecular Weight 190.20 g/mol
Melting Point 87–89 °C (360–362 K)Distinct sharp melt indicates purity [1].[1]
Solubility Profile Soluble in hot Ethanol, DMSO. Poorly soluble in water.
Safety Class Organic Azide Handle with care.[3][4] Avoid metal spatulas.

Optimized Solvent Systems

Based on structural analysis and literature precedents [1], the following solvent systems are validated for this compound.

Primary System: Ethanol (Single Solvent)
  • Protocol: Dissolve in boiling Ethanol (absolute or 95%); cool slowly.

  • Mechanism: The amide backbone and the aromatic ring provide solubility in hot ethanol. Crucially, inorganic impurities (NaCl, unreacted NaN₃) are virtually insoluble in hot ethanol, allowing them to be removed via hot filtration before the product crystallizes.

  • Suitability: Best for removing inorganic salts and achieving high crystal quality (plate-like crystals).

Secondary System: Ethanol / Water (Solvent / Anti-solvent)
  • Protocol: Dissolve in minimum hot Ethanol; add warm Water dropwise until turbidity persists; clear with a drop of Ethanol; cool.

  • Mechanism: Water acts as a strong anti-solvent due to the lipophilicity of the p-tolyl group.

  • Suitability: Use only if the single-solvent method yields poor recovery (low yield).

Step-by-Step Purification Protocol

Safety Warning: Organic azides can be shock-sensitive.[4] Do not use metal spatulas (potential formation of heavy metal azides). Use Teflon or wood. Perform all heating behind a blast shield.

Phase A: Dissolution & Hot Filtration (Critical Step)
  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimum amount of Ethanol and heat to reflux (approx. 78 °C) using a water bath or heating block. Do not use an open flame.

  • Observation Point: If the solution is cloudy but the organic solid has dissolved, the turbidity is likely inorganic salts (NaCl/NaN₃).

  • Hot Filtration: While keeping the solution near boiling, filter through a pre-warmed fluted filter paper or a heated sintered glass funnel. This removes the insoluble salts.

Phase B: Crystallization[1][5]
  • Allow the clear filtrate to cool to room temperature undisturbed.

  • Slow Cooling: For higher purity, wrap the flask in a towel to slow the cooling rate. This promotes the formation of the characteristic plate-like crystals [1].

  • Once at room temperature, cool further in an ice bath (0–4 °C) for 30 minutes to maximize yield.

Phase C: Isolation
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with a small amount of cold water (or very cold ethanol) to remove surface impurities.

  • Drying: Dry under vacuum at room temperature. Avoid high-temperature ovens (>50 °C) due to azide thermal instability.

Troubleshooting & FAQs

Q1: My solution turned into an oil instead of crystals ("Oiling Out"). What happened?

Diagnosis: The temperature dropped too quickly, or the solvent concentration was too high (supersaturation limit exceeded). Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of extra ethanol (solvent).

  • Seed: Add a single crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Cool much more slowly.

Q2: Is this compound explosive?

Analysis: We apply the (C+O)/N Ratio rule to assess stability.

  • Formula: C₉H₁₀N₄O[1][5][6]

  • Carbon (9) + Oxygen (1) = 10

  • Nitrogen = 4

  • Ratio = 10 / 4 = 2.5 Verdict: A ratio ≥ 3 is considered "safe." A ratio of 2.5 indicates moderate stability . It is generally stable at room temperature but can decompose violently if heated beyond its decomposition point or subjected to shock. Strictly avoid rotary evaporation to dryness at high bath temperatures.

Q3: I still see starting material (2-chloro-N-(4-methylphenyl)acetamide) in my NMR.

Diagnosis: The chloro-impurity has similar solubility to the azide product. Fix: Recrystallization alone may not separate these effectively if the conversion was low.

  • Check Reaction Completion: Ensure the synthesis reaction (SN2) went to completion before workup.

  • Solvent Switch: Try a recrystallization from Toluene . The polarity difference between the chloro- and azido- variants may be more pronounced in non-polar aromatic solvents, though Ethanol is preferred for salt removal.

Process Visualization

The following diagram outlines the logical flow of the purification process, highlighting the critical salt-removal step.

RecrystallizationFlow Start Crude 2-azido-N-(4-methylphenyl)acetamide (Contains NaCl, NaN3, Impurities) Dissolve Add Hot Ethanol (Reflux ~78°C) Start->Dissolve CheckSol Check Solubility Dissolve->CheckSol HotFilter Hot Filtration (Remove Insoluble Salts) CheckSol->HotFilter Organic dissolves, Salts remain solid Cooling Slow Cooling (RT -> 4°C) HotFilter->Cooling Filtrate (Product) Waste Solid Waste (NaCl / NaN3) HotFilter->Waste Retentate (Salts) Collect Vacuum Filtration Cooling->Collect Wash Wash with Cold Water Collect->Wash Dry Vacuum Dry (Ambient Temp) Wash->Dry

Figure 1: Workflow for the purification of 2-azido-N-(4-methylphenyl)acetamide, emphasizing the separation of inorganic salts via hot filtration.

References

  • Missioui, M., et al. (2022).[1][6][7][8] 2-Azido-N-(4-methylphenyl)acetamide .[1][2][5][6][8] IUCrData, 7(7), x220621.[6]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. (General reference for Azide stability and handling).

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 2-azido-N-(4-methylphenyl)acetamide with other click chemistry reagents

Executive Summary 2-azido-N-(4-methylphenyl)acetamide (CAS: 116433-49-9) represents a specialized class of "alpha-carbonyl" azides. Unlike the volatile and often shock-sensitive low-molecular-weight aliphatic azides (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-azido-N-(4-methylphenyl)acetamide (CAS: 116433-49-9) represents a specialized class of "alpha-carbonyl" azides. Unlike the volatile and often shock-sensitive low-molecular-weight aliphatic azides (e.g., methyl azide) or the liquid standard benzyl azide, this reagent offers a unique combination of crystalline stability , chromophoric detectability , and chelation-assisted reactivity .

This guide objectively compares its performance against standard click reagents, analyzing kinetics, handling safety, and synthetic utility in drug discovery workflows.

Technical Profile & Mechanistic Advantage

The "Alpha-Carbonyl" Effect

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the electronic environment of the azide is critical. Standard aliphatic azides are electron-rich. However, 2-azido-N-(4-methylphenyl)acetamide possesses a carbonyl group at the


-position relative to the azide.
  • Electronic Activation: The electron-withdrawing nature of the carbonyl group lowers the LUMO energy of the azide, theoretically enhancing electrophilicity.

  • Chelation Acceleration: Evidence suggests that the amide oxygen can transiently coordinate with the Cu(I) catalyst, stabilizing the transition state and potentially accelerating the reaction rate compared to non-chelating azides like benzyl azide.

Comparative Performance Matrix

The following table contrasts 2-azido-N-(4-methylphenyl)acetamide with common alternatives used in bioconjugation and synthesis.

Feature2-Azido-N-(4-methylphenyl)acetamide Benzyl Azide (Standard)Phenyl Azide (Aromatic)3-Azidopropan-1-amine
Physical State Crystalline Solid (mp 87-89°C)Liquid (Oil)Liquid (Oil)Liquid (Oil)
Stability High (C/N ratio > 2)ModerateModerate (Light sensitive)Low (Potentially explosive)
Reactivity (CuAAC) High (Chelation assisted)HighLow/Moderate (Steric/Electronic)High
UV Detectability Yes (p-Tolyl chromophore)WeakYesNone
Solubility Organic (DMSO, EtOH, DCM)OrganicOrganicWater/Organic
Handling Safety Excellent (Non-volatile)Poor (Volatile)ModeratePoor (Volatile/Toxic)

Mechanistic Visualization

The diagram below illustrates the proposed chelation-assisted mechanism where the amide oxygen stabilizes the Cu(I)-acetylide-azide complex, facilitating the ring closure.

CuAAC_Mechanism cluster_inputs Reagents Azide 2-Azido-N-(4-methylphenyl)acetamide Transition Chelation-Stabilized Transition State (Amide O -> Cu) Azide->Transition Coordination Alkyne Terminal Alkyne Complex Cu(I)-Acetylide Intermediate Alkyne->Complex Deprotonation Cu Cu(I) Catalyst Cu->Complex Complex->Transition Product 1,4-Disubstituted 1,2,3-Triazole Transition->Product Reductive Elimination

Caption: Proposed CuAAC pathway highlighting the stabilization of the transition state via amide-oxygen coordination.

Validated Experimental Protocols

Synthesis of the Reagent

Objective: Preparation of 2-azido-N-(4-methylphenyl)acetamide from 2-chloro-N-(p-tolyl)acetamide.

Reagents:

  • 2-Chloro-N-(p-tolyl)acetamide (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent: Ethanol/Water (70:30 v/v)[1]

Protocol:

  • Dissolution: Dissolve 2-chloro-N-(p-tolyl)acetamide (e.g., 10 mmol) in the Ethanol/Water mixture.

  • Activation: Add sodium azide carefully. Safety Note: Avoid acid contact to prevent

    
     formation.[2]
    
  • Reflux: Heat the mixture to 80°C (reflux) for 12–24 hours.

  • Monitoring: Monitor via TLC (Silica gel, Hexane/Ethyl Acetate 7:3). The starting chloride is less polar than the azide product.

  • Workup: Cool to room temperature. The product often precipitates.

  • Purification: Filter the precipitate. Wash with cold water to remove excess salts. Recrystallize from hot ethanol to obtain colorless plates.

  • Validation: Verify via IR (Azide peak ~2109

    
    ) and melting point (360–362 K).
    
Standard CuAAC "Click" Reaction

Objective: Coupling 2-azido-N-(4-methylphenyl)acetamide with a terminal alkyne (e.g., phenylacetylene).

Reagents:

  • Azide (1.0 eq)

  • Alkyne (1.0 eq)

  • 
     (5 mol%)
    
  • Sodium Ascorbate (10 mol%)

  • Solvent: t-Butanol/Water (1:1) or DMSO/Water (if solubility is an issue).

Protocol:

  • Setup: In a vial, dissolve the Azide and Alkyne in the solvent.

  • Catalyst Generation: Add the Sodium Ascorbate solution followed by the Copper Sulfate solution. The mixture may turn bright yellow/orange (Cu(I) formation).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Due to the amide linker, this reaction is often faster than benzyl azide equivalents.

  • Quenching: Dilute with water. If the product precipitates, filter it.[3] If not, extract with Ethyl Acetate.

  • Analysis:

    
     NMR will show the disappearance of the alkyne proton and the appearance of the triazole singlet (typically 
    
    
    
    8.0–9.0 ppm).

Safety & Handling Analysis

Unlike low molecular weight azides (C/N ratio < 3), 2-azido-N-(4-methylphenyl)acetamide has a C/N ratio of 2.25 (9 Carbons / 4 Nitrogens).

  • Shock Sensitivity: Significantly lower than liquid aliphatic azides. It is considered a stable solid.

  • Volatility: Non-volatile, eliminating inhalation risks associated with reagents like azidoethane.

  • Storage: Stable at room temperature; however, store in the dark to prevent slow photodecomposition typical of aryl-linked azides.

References

  • Missioui, M., et al. (2022).[3][1] 2-Azido-N-(4-methylphenyl)acetamide.[4][1] IUCrData. [Link][5]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-azido-N-(4-methylphenyl)acetamide and Its Analogs

In the landscape of medicinal chemistry, the N-arylacetamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a detailed comparative analysi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the N-arylacetamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a detailed comparative analysis of 2-azido-N-(4-methylphenyl)acetamide and its structural analogs, offering insights into their therapeutic potential. By examining key experimental data, we will explore the structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of this promising class of compounds.

Introduction to 2-azido-N-arylacetamides

N-arylacetamides are key intermediates in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical compounds. The introduction of an azido (-N₃) group at the α-position of the acetamide moiety yields 2-azido-N-arylacetamides, a class of compounds with significant therapeutic potential. The azido group is a versatile functional group that can participate in various chemical transformations, including "click chemistry," and can also contribute directly to the biological activity of the molecule. The parent compound of interest here, 2-azido-N-(4-methylphenyl)acetamide, serves as a foundational structure for exploring the impact of various substitutions on the phenyl ring.

Comparative Biological Evaluation

The biological profile of 2-azido-N-(4-methylphenyl)acetamide and its analogs is diverse, with activities spanning across different therapeutic areas. Below, we compare their performance based on available experimental data.

Anticancer Activity

The N-phenylacetamide scaffold is a recurring motif in a number of anticancer agents.[1] The introduction of different substituents on the phenyl ring of 2-azido-N-arylacetamides can significantly modulate their cytotoxic and antiproliferative activities.

A study on 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives, which share structural similarities with N-arylacetamides, demonstrated potent anticancer activity against a panel of 60 human tumor cell lines.[2] For instance, compound 5d from this series showed significant activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer, with GI₅₀ values ranging from 1.11 to 2.04 µM.[2] This highlights the potential of the broader class of compounds containing an N-aryl moiety.

While direct comparative data for a series of 2-azido-N-arylacetamides is limited in single studies, the structure-activity relationship (SAR) can be inferred from related N-arylacetamide derivatives. For instance, in a series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives designed as TRPM4 inhibitors for prostate cancer, specific substitutions on the phenyl ring were crucial for antiproliferative activity.[3]

Table 1: Comparative Anticancer Activity of Selected N-Arylacetamide Analogs

Compound IDStructureCancer Cell LineActivity (GI₅₀/IC₅₀)Reference
5d 5-(4-tert-butylbenzylidene)thiazolidine-2,4-dioneBreast Cancer (MDA-MB-468)1.11 µM[2]
5d Renal Cancer (RXF 393)1.15 µM[2]
5d Non-Small Cell Lung Cancer (NCI-H522)1.36 µM[2]
4c 2,5-dialkyloxazolopyrano[3,2-c]quinolinone derivativeLiver (HepG-2), Breast (MCF-7), Colon (HCT-116)Potent cytotoxic effect[4]
4f 2,5-dialkyloxazolopyrano[3,2-c]quinolinone derivativeLiver (HepG-2), Breast (MCF-7), Colon (HCT-116)Potent cytotoxic effect[4]
1g2a 2-phenylacrylonitrile derivativeColon (HCT116)5.9 nM[5]
1g2a Liver (BEL-7402)7.8 nM[5]

Note: The compounds in this table are not all 2-azido-N-arylacetamides but represent related structures that provide insight into the potential of the N-arylacetamide scaffold in cancer therapy.

The SAR suggests that the nature and position of substituents on the aryl ring are critical determinants of anticancer efficacy.[6]

Antimicrobial Activity

N-arylacetamide derivatives have also been investigated for their antimicrobial properties. A series of 2-amino-N-(p-chlorophenyl)acetamide derivatives were synthesized and showed moderate to high activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[7] Another study on 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives reported prominent activity against various microbial species.[2]

The introduction of an azo group into a pyrrolidine-2,5-dione derivative, another N-aryl compound, enhanced its antibacterial activity, particularly against Staphylococcus aureus and Vibrio cholerae.[8] This suggests that modifications that increase the electron-donating or withdrawing nature of the molecule can influence its antimicrobial potency.

Table 2: Comparative Antimicrobial Activity of Selected N-Arylacetamide Analogs

Compound IDStructureMicroorganismActivity (MIC)Reference
5b-g 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivativesBacterial and fungal speciesActive at 100 µ g/disk [2]
5 N-(4-hydroxyphenyl)succinimide derivativeBacterial and fungal species32–128 µg/mL[8]
8 Azo derivative of compound 5Bacterial and fungal species16–256 µg/mL[8]
3d N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)Various clinical isolates12.5 mg/mL[9]
Enzyme Inhibition

The N-phenylacetamide core is also present in inhibitors of various enzymes. A study on N-phenylacetamide-2-oxoindole benzensulfonamide conjugates identified potent inhibitors of carbonic anhydrase (CA), with some compounds showing Kᵢ values in the nanomolar range against hCA II and hCA XII.[10][11] The SAR studies revealed that the substitution pattern on the phenylacetamide moiety was crucial for potent and selective inhibition.

Another study focused on N(1)-2,4-dihydroxybenzylidene-N(4)-2-hydroxybenzylidene-S-methyl-thiosemicarbazidato-oxovanadium(IV) as an antidiabetic agent, which demonstrated the potential of related structures in modulating enzyme activity.[12]

Table 3: Comparative Enzyme Inhibitory Activity of Selected N-Arylacetamide Analogs

Compound IDStructureTarget EnzymeActivity (Kᵢ/IC₅₀)Reference
2h Isatin N-phenylacetamide based sulfonamidehCA II5.87 nM[10][11]
2h Isatin N-phenylacetamide based sulfonamidehCA XII7.91 nM[10][11]
VOL Oxovanadium(IV) chelate-Antidiabetic effects[12]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on N-arylacetamide derivatives allow for the formulation of several SAR principles:

  • Substitution on the Phenyl Ring: The electronic properties and the position of substituents on the N-phenyl ring significantly influence biological activity. Both electron-donating and electron-withdrawing groups can enhance activity, depending on the specific biological target. A comprehensive review on antimetastatic compounds highlighted the importance of various functional groups like fluoro, methoxy, nitro, and chloro in modulating anticancer activity.[6]

  • The α-Substituent: The nature of the substituent at the α-position of the acetamide is critical. The presence of the azido group in 2-azido-N-arylacetamides is expected to confer unique biological properties compared to analogs with other substituents like chloro or amino groups.

  • Overall Molecular Architecture: The overall shape and conformational flexibility of the molecule play a role in its interaction with biological targets. The crystal structure of 2-azido-N-(4-methylphenyl)acetamide reveals specific rotational orientations of the azido and phenyl groups, which could be important for receptor binding.[13][14]

Experimental Methodologies

The biological activities described in this guide were determined using a variety of standard experimental protocols. Below are representative examples of the methodologies employed.

Synthesis of 2-azido-N-(4-methylphenyl)acetamide

The synthesis of 2-azido-N-arylacetamides typically involves a two-step process. First, the corresponding aniline is acylated with 2-chloroacetyl chloride to yield a 2-chloro-N-arylacetamide intermediate. This intermediate is then reacted with sodium azide in a suitable solvent to afford the desired 2-azido-N-arylacetamide.[13]

Synthesis_Workflow Aniline Substituted Aniline Intermediate 2-Chloro-N-arylacetamide Aniline->Intermediate Acylation ChloroacetylChloride 2-Chloroacetyl Chloride ChloroacetylChloride->Intermediate FinalProduct 2-Azido-N-arylacetamide Intermediate->FinalProduct Azide Substitution SodiumAzide Sodium Azide SodiumAzide->FinalProduct

General synthetic scheme for 2-azido-N-arylacetamides.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution.

  • The cells are incubated further to allow the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ or GI₅₀ value (the concentration that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Treat Treat with Test Compounds Start->Treat Incubate1 Incubate for 48-72h Treat->Incubate1 AddMTT Add MTT Solution Incubate1->AddMTT Incubate2 Incubate for 4h AddMTT->Incubate2 Dissolve Dissolve Formazan Crystals Incubate2->Dissolve Measure Measure Absorbance Dissolve->Measure Analyze Calculate IC50/GI50 Measure->Analyze

Workflow for the MTT assay to determine anticancer activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microorganisms is often determined using the broth microdilution method.

Protocol:

  • A serial dilution of the test compounds is prepared in a suitable broth medium in 96-well microtiter plates.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The available evidence strongly suggests that 2-azido-N-(4-methylphenyl)acetamide and its analogs are a promising class of compounds with a wide spectrum of biological activities. The N-arylacetamide scaffold provides a versatile platform for structural modifications to optimize potency and selectivity against various therapeutic targets.

Future research should focus on systematic studies that directly compare the biological activities of a library of 2-azido-N-arylacetamide derivatives with varied substituents on the phenyl ring. Such studies will provide a more comprehensive understanding of the SAR and facilitate the rational design of novel drug candidates with improved therapeutic profiles. Furthermore, elucidation of the precise mechanisms of action for the observed anticancer, antimicrobial, and enzyme inhibitory activities will be crucial for their further development.

References

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of the Iranian Chemical Society, 2014.

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. RSC Advances, 2021.

  • Synthesis and antitumor activity evaluation of different 2,5-dialkyloxazolopyrano[3,2-c]quinolinone derivatives. Medicinal Chemistry Research, 2019.

  • Synthesis, characterization and antidiabetic properties of N(1)-2,4-dihydroxybenzylidene-N(4)-2-hydroxybenzylidene-S-methyl-thiosemicarbazidato-oxovanadium(IV). Journal of Trace Elements in Medicine and Biology, 2011.

  • Structure-activity relationship of anticancer drug candidate quinones. Drug Development Research, 2021.

  • Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Archiv der Pharmazie, 2024.

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 2016.

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 2019.

  • Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2018.

  • Synthesis and crystal structure of 2-azido- N -phenylacetamide, C 8 H 8 N 4 O. Acta Crystallographica Section E: Crystallographic Communications, 2020.

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 2020.

  • Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. Pharmacological Research, 2018.

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 2022.

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Cancer Management and Research, 2021.

  • 2-Azido-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 2022.

  • Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. European Journal of Medicinal Chemistry, 2012.

  • Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Farmatsevtychnyi Zhurnal, 2020.

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

  • 2-Azido-N-(4-methylphenyl)acetamide. IUCrData, 2022.

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 2019.

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 2021.

  • Recent Trends in the Antidiabetic Prominence of Natural and Synthetic Analogues of Aurones. Molecules, 2023.

  • Comparative Study of Aromatase Enzyme Inhibition by Synthetic and Natural Ligand: Molecular Modeling and Conceptual DFT Investigation. Journal of Chemical Information and Modeling, 2020.

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

Sources

Safety & Regulatory Compliance

Safety

2-azido-N-(4-methylphenyl)acetamide: Safe Handling &amp; Disposal Protocol

Executive Summary Do not dispose of 2-azido-N-(4-methylphenyl)acetamide in standard organic waste streams without prior assessment. This compound contains an organic azide functionality ( ).[1][2][3] While the aromatic r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Do not dispose of 2-azido-N-(4-methylphenyl)acetamide in standard organic waste streams without prior assessment.

This compound contains an organic azide functionality (


).[1][2][3] While the aromatic ring provides some stabilization, the molecule possesses a high nitrogen-to-carbon ratio that classifies it as an energetic material . It poses a risk of explosion if subjected to heat, shock, or friction, and can generate highly toxic hydrazoic acid (

) if acidified.[1]

The safest disposal path is chemical deactivation (reduction) followed by standard waste disposal. If deactivation is not feasible, strict segregation and "Reactive Waste" labeling are mandatory.

Part 1: Hazard Profile & Risk Assessment

As a researcher, you must quantify the risk before handling the waste. We use the Carbon-to-Nitrogen (C/N) Ratio as the primary safety metric for organic azides.[1]

The C/N Safety Calculation

The "Rule of Three" states that an organic azide is generally safe to isolate and store only if the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms is


.

Analysis of 2-azido-N-(4-methylphenyl)acetamide (


): 
  • Carbon (

    
    ):  9
    
  • Oxygen (

    
    ):  1
    
  • Nitrogen (

    
    ):  4
    



  • Implication: This compound is energetic and potentially unstable.[1][2][3][4][5]

  • Operational Restriction: Do not concentrate to dryness on a rotary evaporator. Do not heat above 40°C. Do not use metal spatulas (risk of friction ignition).

Incompatibility Table
MaterialInteraction Risk
Acids (HCl,

)
FATAL. Generates Hydrazoic Acid (

), a volatile, highly toxic, and explosive gas.[1]
Heavy Metals (Cu, Pb) EXPLOSIVE. Reacts with copper/lead plumbing or metal spatulas to form heavy metal azides (primary explosives).
Halogenated Solvents HIGH RISK. In the presence of free azide ions, can form di- and tri-azidomethane (extremely unstable explosives).[2][4][5][6]
Strong Oxidizers FIRE/EXPLOSION. May trigger rapid decomposition.

Part 2: Pre-Disposal Deactivation (The "Kill Step")

Recommendation: For quantities < 5g, chemically reduce the azide to a stable amine before disposal. This eliminates the explosion hazard.

Method: Staudinger Reduction This method uses Triphenylphosphine (


) to reduce the azide to an amine, releasing nitrogen gas.[7] It is preferred over metal-based reductions (like 

) because it avoids heavy metal waste generation.
The Staudinger Protocol[7]

Reagents:

  • Waste Azide (dissolved in solvent)

  • Triphenylphosphine (

    
    ) (1.5 equivalents per azide group)
    
  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the waste azide in THF. Do not use a chlorinated solvent if unreacted sodium azide is potentially present. [5]

  • Addition: Slowly add 1.5 equivalents of

    
     as a solid or solution.
    
    • Observation: You will see mild bubbling (

      
       gas evolution). This confirms the reaction is working.
      
  • Incubation: Stir at room temperature for 2–4 hours.

  • Hydrolysis: Add a small volume of water (approx. 1 mL per gram of azide) to hydrolyze the intermediate iminophosphorane. Stir for an additional hour.

  • Verification: Spot a TLC plate. The UV-active azide spot should disappear, replaced by a lower

    
     amine spot and the 
    
    
    
    (oxide) spot.
  • Disposal: The resulting mixture (amine + phosphine oxide) is now non-explosive. Dispose of it in the standard "Organic Waste - Non-Halogenated" stream.

Deactivation Workflow Diagram

StaudingerReduction Start Azide Waste (C9H10N4O) Solvent Dissolve in THF (Avoid Halogens) Start->Solvent Reagent Add PPh3 (1.5 equiv) Solvent->Reagent Reaction Stir 2-4 hrs (N2 Gas Evolution) Reagent->Reaction -N2 Hydrolysis Add Water (Hydrolysis) Reaction->Hydrolysis Check TLC/NMR Check (Azide Gone?) Hydrolysis->Check Safe Safe Amine Waste (Standard Disposal) Check->Safe Yes Retreat Add more PPh3 & Stir Check->Retreat No Retreat->Reaction

Figure 1: The Staudinger Reduction workflow for neutralizing organic azides.

Part 3: Waste Management (If Deactivation is Impossible)

If you cannot perform the chemical reduction (e.g., lack of reagents, large volume >10g), you must package the waste for hazardous pickup.

RCRA Waste Classification
  • Characteristic Code: D003 (Reactive) .

    • Justification: Capable of detonation or explosive decomposition.[8][9]

  • Labeling:

    • Primary Label: "Hazardous Waste"

    • Constituents: "2-azido-N-(4-methylphenyl)acetamide, Tetrahydrofuran (or solvent used)"

    • Hazard Tags: Explosive , Toxic .

Packaging Requirements
  • Container: Use a plastic (HDPE) wide-mouth jar.

    • Why? Glass can shatter if shock-sensitive crystals form in the threads. Metal cans react with azides.

  • Liquid State: Keep the azide wet (in solution). Never allow it to dry out.

    • Concentration Limit: Keep concentration below 0.5 M if possible.

  • Segregation: Double-bag the container. Place it in a secondary containment bin separate from acids and oxidizers.

Disposal Decision Tree

DisposalLogic Input Azide Waste Generated ScaleCheck Quantity? Input->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale Small LargeScale > 5 grams ScaleCheck->LargeScale Large Deactivate Perform Staudinger Reduction SmallScale->Deactivate HazPickup Segregate for HazMat Pickup LargeScale->HazPickup StandardWaste Dispose as Non-Haz Organic Deactivate->StandardWaste Labeling Label: D003 Reactive HDPE Container Only HazPickup->Labeling

Figure 2: Decision logic for determining the disposal pathway based on waste quantity.

Part 4: Emergency Procedures

Spills

Do not attempt to wipe up dry azide crystals. Friction may cause detonation.

  • Isolate: Evacuate the immediate area.

  • Soak: Gently cover the spill with a paper towel soaked in a pH > 9 buffer (or dilute NaOH).

    • Reason: Alkaline conditions prevent the formation of hydrazoic acid (

      
      ).
      
  • Deactivate In-Situ: If safe, pour the Staudinger reagent (

    
     in solvent) over the wet towel and allow to sit for 24 hours.
    
  • Cleanup: After deactivation, scoop up the material using a plastic dustpan (no metal).

Exposure
  • Inhalation: Move to fresh air immediately. Azides affect the cardiovascular system (hypotension).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not scrub hard (abrasion increases absorption).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Bräse, S., et al. (2005).[4][5] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[4] Angewandte Chemie International Edition, 44(33), 5188–5240.

  • University of California, Santa Cruz (EH&S). "Azides, Organic - Standard Operating Procedure."

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." (RCRA D003 definition).

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-azido-N-(4-methylphenyl)acetamide

As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities demands a profound respect for both the potential for discovery and the inherent risks involved. The compound...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities demands a profound respect for both the potential for discovery and the inherent risks involved. The compound 2-azido-N-(4-methylphenyl)acetamide, a member of the organic azide family, is a valuable intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles.[1] However, the presence of the azido functional group necessitates a meticulous and informed approach to its handling, storage, and disposal to ensure the safety of all laboratory personnel. This guide synthesizes critical safety information and field-proven insights to provide a comprehensive operational plan.

Understanding the Inherent Risks of Organic Azides

Organic azides are energetic materials, meaning they can decompose rapidly and exothermically, posing a significant explosion hazard.[2][3] This decomposition can be initiated by external energy sources such as heat, light, friction, or mechanical shock.[2][3][4] The stability of an organic azide is intrinsically linked to its molecular structure, specifically the ratio of carbon atoms to nitrogen atoms.

For 2-azido-N-(4-methylphenyl)acetamide (C9H10N4O), the carbon-to-nitrogen (C/N) ratio is 2.25 (9 carbons / 4 nitrogens). According to established safety guidelines, organic azides with a C/N ratio between 1 and 3 can be synthesized and isolated but are considered potentially explosive and should be handled with extreme caution.[2][3] Such compounds should be stored at low temperatures and protected from light.[2]

Beyond the explosion hazard, azides as a class of compounds also present toxicological risks. Exposure can occur through inhalation, ingestion, or skin absorption, with potential health effects including irritation to the eyes and skin, dizziness, and in severe cases, more serious systemic effects.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when working with 2-azido-N-(4-methylphenyl)acetamide. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

OperationMinimum Required PPERecommended Best Practice
Weighing and Transferring (Solid) Lab coat, safety glasses with side shields, nitrile gloves.Double-gloving with nitrile gloves, face shield in addition to safety glasses.
In Solution (Standard Reaction) Lab coat, safety glasses with side shields, nitrile gloves.Work behind a blast shield within the fume hood.
Work-up and Purification Lab coat, safety glasses with side shields, nitrile gloves.Chemical splash goggles, face shield, and consideration of chemical-resistant apron.
Waste Handling and Disposal Lab coat, safety glasses with side shields, nitrile gloves.Chemical splash goggles and heavy-duty nitrile or butyl rubber gloves.

It is imperative to always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6][7] Contaminated clothing should be removed immediately and decontaminated before reuse.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and cautious workflow is essential to mitigate the risks associated with 2-azido-N-(4-methylphenyl)acetamide. The following workflow diagram and procedural steps provide a clear guide for safe operations.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_disposal Disposal Phase prep_sop Review SOP & MSDS (for azido compounds) prep_ppe Don Appropriate PPE prep_sop->prep_ppe prep_area Prepare Fume Hood (clear, blast shield) prep_ppe->prep_area handle_weigh Weigh Compound (small scale, non-metal spatula) prep_area->handle_weigh Proceed with caution handle_react Conduct Reaction (avoid halogenated solvents, monitor temperature) handle_weigh->handle_react disp_quench Quench Residual Azide (if applicable, e.g., convert to amine) handle_react->disp_quench Upon completion disp_waste Collect in Designated Waste Container (separate from acids) disp_quench->disp_waste disp_label Label Waste Clearly ('Azide Waste') disp_waste->disp_label

Caption: Workflow for Safe Handling of 2-azido-N-(4-methylphenyl)acetamide.

Experimental Protocol: Handling and Use

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for similar organic azides to understand the general hazards.[2]

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare the designated work area, typically a chemical fume hood, by clearing it of all unnecessary equipment and materials.[3] A blast shield should be placed in front of the experimental setup.[3][8]

  • Weighing and Transfer:

    • Handle the solid compound in the fume hood.

    • Use only plastic or ceramic spatulas for weighing and transferring the material.[4][8][9] Metal spatulas can form shock-sensitive metal azides and must be avoided.[2][8]

    • Work with the smallest quantity of the compound necessary for the experiment.[8][9]

  • Reaction Setup and Execution:

    • When setting up the reaction, avoid the use of ground glass joints where possible, as friction can be a source of ignition.[3][9]

    • Crucially, never use halogenated solvents such as dichloromethane or chloroform as a reaction medium. [2][4][8] These can react with azides to form highly unstable and explosive di- and tri-azidomethane.[2][4]

    • Maintain careful control over the reaction temperature, as heat can lead to violent decomposition.[2]

    • Do not concentrate azide-containing reaction mixtures by rotary evaporation or distillation.[3]

  • Storage of the Compound:

    • If storage is necessary, the compound should be kept in a tightly sealed container, protected from light, and stored at a low temperature (e.g., in a refrigerator or freezer at -18°C).[2][3][4]

    • Label the container clearly with the compound name and appropriate hazard warnings.

    • Store away from incompatible materials, especially acids and metals.[3][10]

Disposal Plan: Responsible Management of Azide Waste

Improper disposal of azide-containing waste can lead to severe accidents.[11] The formation of highly explosive heavy metal azides in plumbing is a well-documented hazard.[8][10][11]

Waste Disposal Protocol

  • Deactivation (Quenching):

    • Whenever feasible, the primary disposal strategy should be the chemical conversion of the organic azide into a more stable derivative, such as an amine, before it is designated as waste.[2] This is the most reliable way to mitigate the explosion hazard.

    • A common method for quenching residual sodium azide (often used in the synthesis of organic azides) is the careful, slow addition of a nitrous acid solution, which must be done in a fume hood.[8] However, for the organic azide product itself, reduction to an amine (e.g., using Staudinger reduction or catalytic hydrogenation) is a more appropriate deactivation strategy within the experimental workflow.

  • Waste Collection:

    • All azide-containing waste, including dilute solutions, contaminated consumables (e.g., pipette tips, filter paper), and reaction residues, must be collected as hazardous waste.[12]

    • Use a designated, clearly labeled waste container for all azide waste.[4][10] The container should be made of a material that is not a heavy metal. Plastic containers are a suitable choice.[11]

    • Under no circumstances should any azide-containing solution be poured down the drain. [8][10][11][12]

    • Keep azide waste separate from acidic waste streams.[2][4] The reaction of azides with acid can generate hydrazoic acid, which is highly toxic and explosive.[2][3]

  • Spill Management:

    • In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).

    • Carefully sweep up the material, avoiding the generation of dust, and place it in the designated azide waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), and collect the cleaning materials as azide-contaminated waste.[12][13]

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize 2-azido-N-(4-methylphenyl)acetamide in their vital work, advancing scientific discovery while prioritizing a culture of safety.

References

  • Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021). Department of Chemistry and Chemical Biology, Stevens Institute of Technology. [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

  • Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University. [Link]

  • Sodium Azide. Yale Environmental Health & Safety. [Link]

  • Azides. (2022). University of Victoria Occupational Health, Safety & Environment. [Link]

  • Standard Operating Procedure for the Safe Use of Sodium Azide and other Azide Compounds. University of California, Santa Barbara. [Link]

  • Disposing of Sodium Azide Solutions: What You Need to Know. (2016). Triumvirate Environmental. [Link]

  • 2-Azido-N-(4-methylphenyl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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